Trimethylsilyl-L-(+)-rhamnose
Description
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Properties
CAS No. |
108392-01-4 |
|---|---|
Molecular Formula |
C18H44O5Si4 |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
trimethyl-[(2S,3S,4R,5R)-2-methyl-3,5,6-tris(trimethylsilyloxy)oxan-4-yl]oxysilane |
InChI |
InChI=1S/C18H44O5Si4/c1-14-15(20-24(2,3)4)16(21-25(5,6)7)17(22-26(8,9)10)18(19-14)23-27(11,12)13/h14-18H,1-13H3/t14-,15-,16+,17+,18?/m0/s1 |
InChI Key |
QQOFWFOBJUGLLJ-ATICWTEVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
CC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Trimethylsilyl-L-(+)-rhamnose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Trimethylsilyl-L-(+)-rhamnose, a trimethylsilyl (TMS) ether derivative of the deoxy sugar L-rhamnose. This document details its chemical and physical properties, provides spectroscopic data, and outlines experimental protocols for its synthesis and applications. Particular focus is given to its role in the analysis of bacterial cell wall polysaccharides and its utility as a glycosylation donor in synthetic carbohydrate chemistry. The guide also explores the broader context of L-rhamnose metabolism and regulation in bacteria, providing insights for researchers in drug development targeting bacterial pathways.
Introduction
L-rhamnose is a naturally occurring 6-deoxyhexose sugar found in the cell walls of various bacteria, plants, and fungi.[1][2][3] Its presence in bacterial polysaccharides, such as lipopolysaccharides (LPS) and capsular polysaccharides, makes it a key target for immunological studies and vaccine development. This compound is a chemically modified version of L-rhamnose where the hydroxyl groups are protected by trimethylsilyl (TMS) groups. This derivatization significantly increases the volatility and thermal stability of the sugar, making it amenable to analytical techniques like gas chromatography-mass spectrometry (GC-MS).[4][5] Beyond its analytical utility, the silylated form also serves as a versatile intermediate and glycosylation donor in the synthesis of complex carbohydrates and glycoconjugates.[6][7] This guide aims to consolidate the technical information available on this compound for researchers and professionals in the fields of microbiology, immunology, and medicinal chemistry.
Chemical and Physical Properties
This compound is the per-O-trimethylsilylated derivative of L-(+)-rhamnopyranose. The introduction of four TMS groups significantly alters its physical properties compared to the parent sugar.
| Property | Value | Source |
| Chemical Formula | C₁₈H₄₄O₅Si₄ | [8] |
| Molecular Weight | 452.9 g/mol | [8] |
| CAS Number | 108392-01-4 | [8] |
| Appearance | Expected to be a colorless oil or low-melting solid | General knowledge of silylated sugars |
| Solubility | Soluble in aprotic organic solvents (e.g., hexane, dichloromethane, ethyl acetate) | General knowledge of silylated sugars |
| Boiling Point | Not readily available, but expected to be significantly lower than L-rhamnose due to increased volatility | N/A |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of specific experimental spectra for this exact compound, typical chemical shift ranges for TMS-protected carbohydrates are provided for NMR data, and characteristic IR absorption bands are listed. Mass spectrometry data is more readily available due to its common use in GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Table 3.1.1: Predicted ¹H NMR Chemical Shifts
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.5 - 5.5 | d | ~1-3 |
| H-2, H-3, H-4, H-5 | ~3.5 - 4.5 | m | - |
| CH₃ (rhamnose) | ~1.1 - 1.3 | d | ~6-7 |
| Si(CH₃)₃ | ~0.0 - 0.3 | s | - |
Note: The exact chemical shifts can vary depending on the solvent and the specific anomer (α or β).
Table 3.1.2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~90 - 100 |
| C-2, C-3, C-4, C-5 | ~65 - 80 |
| C-6 (CH₃) | ~15 - 20 |
| Si(CH₃)₃ | ~-2 - 2 |
Note: The chemical shifts are typical for per-O-trimethylsilylated pyranoses.
Infrared (IR) Spectroscopy
Table 3.2.1: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 2960-2850 | C-H stretching (from TMS and rhamnose methyl groups) |
| 1250 | Si-CH₃ symmetric deformation |
| 1090-1020 | Si-O-C stretching |
| 840 | Si-C stretching |
Note: The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm complete silylation.
Mass Spectrometry (MS)
Mass spectrometry of trimethylsilyl derivatives of sugars typically results in complex fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions.
Table 3.3.1: Key Mass Spectral Fragments (Electron Ionization)
| m/z | Ion |
| 204 | [Fragment from cleavage of the pyranose ring] |
| 191 | [Fragment from cleavage of the pyranose ring] |
| 73 | [Si(CH₃)₃]⁺ |
Source:[8]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in the analysis of bacterial polysaccharides and as a glycosylation donor.
Synthesis of this compound
This protocol describes a general method for the per-O-trimethylsilylation of L-rhamnose suitable for preparing the compound for use as a reagent.
Materials:
-
L-(+)-Rhamnose monohydrate
-
Anhydrous pyridine
-
Hexamethyldisilazane (HMDS)[9]
-
Trimethylchlorosilane (TMCS)[9]
-
Anhydrous diethyl ether or hexane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Septum and nitrogen inlet
-
Syringes
Procedure:
-
Drying of L-rhamnose: Dry L-(+)-rhamnose monohydrate (1 equivalent) in a vacuum oven at 60 °C overnight to remove water.
-
Reaction Setup: Place the dried L-rhamnose in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with dry nitrogen gas.
-
Dissolution: Add anhydrous pyridine (e.g., 10 mL per gram of rhamnose) to the flask via syringe and stir until the sugar is completely dissolved.
-
Addition of Silylating Agents: To the stirred solution, add hexamethyldisilazane (HMDS, ~4 equivalents) via syringe, followed by the dropwise addition of trimethylchlorosilane (TMCS, ~2 equivalents) via syringe. The addition of TMCS may cause the formation of a white precipitate (pyridinium hydrochloride).
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up:
-
Dilute the reaction mixture with anhydrous diethyl ether or hexane.
-
Filter the mixture through a pad of Celite to remove the pyridinium hydrochloride precipitate.
-
Wash the filtrate with cold, saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude product, which is often of sufficient purity for many applications, can be further purified by vacuum distillation or chromatography on silica gel if necessary.
Workflow Diagram:
Analysis of Bacterial Cell Wall Polysaccharides
This compound is commonly generated in situ for the analysis of rhamnose content in bacterial polysaccharides by GC-MS.
Materials:
-
Purified bacterial polysaccharide sample
-
Internal standard (e.g., myo-inositol)
-
2 M Trifluoroacetic acid (TFA) or 2 M HCl in methanol
-
Anhydrous methanol
-
Silylating reagents (e.g., a commercial mixture of HMDS and TMCS in pyridine, or MSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5)
Procedure:
-
Hydrolysis:
-
To a known amount of the dried polysaccharide sample (and internal standard) in a screw-cap vial, add 2 M TFA.
-
Heat the sample at 121 °C for 2 hours to hydrolyze the polysaccharide into its constituent monosaccharides.
-
Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen.
-
-
Reduction (optional, for alditol acetate method):
-
Dissolve the hydrolyzed sample in water and reduce the monosaccharides with sodium borohydride.
-
-
Derivatization (Trimethylsilylation):
-
Thoroughly dry the hydrolyzed (and reduced) sample under vacuum.
-
Add the silylating reagent mixture to the dried sample.
-
Heat the vial at 60-80 °C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a temperature program that allows for the separation of the different trimethylsilylated monosaccharides.
-
Identify this compound based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the amount of rhamnose relative to the internal standard.
-
Workflow Diagram:
Use as a Glycosylation Donor
Per-O-silylated sugars can be used as glycosyl donors for the formation of glycosidic bonds. This protocol provides a general framework.
Materials:
-
Per-O-trimethylsilyl-L-rhamnose (glycosyl donor)
-
Glycosyl acceptor (an alcohol with a free hydroxyl group)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Molecular sieves (4 Å)
-
Quenching agent (e.g., triethylamine or saturated sodium bicarbonate solution)
Procedure:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the glycosyl acceptor and activated 4 Å molecular sieves in anhydrous DCM.
-
Addition of Donor: Add the per-O-trimethylsilyl-L-rhamnose donor to the mixture.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Activation: Add the Lewis acid catalyst dropwise to the stirred solution.
-
Reaction: Monitor the reaction by TLC. Once the starting materials are consumed, quench the reaction by adding triethylamine or washing with saturated sodium bicarbonate solution.
-
Work-up and Purification: Dilute the reaction mixture with DCM, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting glycoside by flash column chromatography.
Logical Relationship Diagram:
L-Rhamnose Metabolic and Regulatory Pathways in Bacteria
Understanding the biosynthesis and catabolism of L-rhamnose in bacteria is crucial for the development of novel antimicrobial agents. The enzymes in these pathways are potential drug targets as they are often essential for bacterial viability and virulence, and are absent in humans.[1][10]
Biosynthesis of dTDP-L-rhamnose
The most common activated form of L-rhamnose for its incorporation into bacterial cell wall polysaccharides is deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose). Its biosynthesis from glucose-1-phosphate involves four enzymatic steps.
Signaling Pathway Diagram:
L-Rhamnose Catabolism and Regulation
Bacteria that can utilize L-rhamnose as a carbon source possess specific catabolic pathways. In Escherichia coli, the rha operon is responsible for the transport and metabolism of L-rhamnose. The expression of these genes is tightly regulated by the presence of L-rhamnose and the overall metabolic state of the cell.[1][2][3][11][12]
Signaling Pathway Diagram:
Conclusion
This compound is a valuable derivative of L-rhamnose with significant applications in both analytical and synthetic chemistry. Its volatility makes it ideal for GC-MS based analysis of bacterial polysaccharides, a crucial tool in microbiology and immunology. Furthermore, its role as a glycosylation donor opens avenues for the synthesis of complex glycans that are important in drug discovery and development. A thorough understanding of the biosynthesis and metabolism of its parent compound, L-rhamnose, in bacteria provides a rational basis for the design of novel therapeutics targeting these pathways. This technical guide serves as a foundational resource for researchers looking to utilize this compound in their work.
References
- 1. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]
- 2. Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C18H44O5Si4 | CID 11858821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. [Carbohydrate analysis by gas-liquid chromatography]:Glycoscience Protocol Online Database [jcggdb.jp]
- 10. biorxiv.org [biorxiv.org]
- 11. The l-rhamnose-dependent regulator RhaS and its target promoters from Escherichia coli expand the genetic toolkit for regulatable gene expression in the acetic acid bacterium Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]
Trimethylsilyl-L-(+)-rhamnose: A Technical Guide for Researchers
CAS Number: 108392-01-4
This technical guide provides an in-depth overview of Trimethylsilyl-L-(+)-rhamnose, a derivatized form of the naturally occurring deoxy sugar L-rhamnose. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their work, particularly in the fields of microbiology, analytical chemistry, and metabolomics.
This compound is primarily used as a volatile derivative for analytical purposes, especially in Gas Chromatography-Mass Spectrometry (GC-MS). The trimethylsilyl (TMS) groups increase the volatility and thermal stability of the otherwise non-volatile L-rhamnose, allowing for its separation and identification in complex biological mixtures. A key area of research where this is relevant is in the study of bacterial cell walls, where L-rhamnose is a common and often essential component.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 108392-01-4 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C18H44O5Si4 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 452.88 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound for GC-MS Analysis (Derivatization)
The preparation of this compound is typically performed as an in-situ derivatization step immediately prior to GC-MS analysis. This process involves the silylation of the hydroxyl groups of L-rhamnose.
Materials:
-
L-rhamnose standard or dried biological extract containing rhamnose
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Sample Preparation: Ensure the sample containing L-rhamnose is completely dry. Lyophilization or drying under a stream of nitrogen is recommended.
-
Methoximation (Optional but Recommended for Reducing Sugars): To prevent the formation of multiple anomeric peaks, a methoximation step is often performed first.
-
Dissolve the dried sample in 20-50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Incubate the mixture at 30-37°C for 90 minutes with shaking.
-
-
Silylation:
-
Add 30-80 µL of BSTFA with 1% TMCS (or a similar silylating agent) to the methoximated sample.
-
Incubate the mixture at 37-70°C for 30-60 minutes.
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Typical GC-MS Parameters:
| Parameter | Value |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250-290°C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Temperature Program | Initial temperature of 70-100°C, hold for 2-4 minutes, then ramp at 5-10°C/min to 280-310°C, and hold for 5-10 minutes. |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-600 amu |
Mass Spectral Data: The mass spectrum of this compound is characterized by specific fragmentation patterns.
| m/z (mass-to-charge ratio) | Interpretation |
| 73 | [Si(CH3)3]+, characteristic of TMS derivatives |
| 191 | Fragment from the pyranose ring |
| 204 | Key diagnostic fragment for TMS-hexoses |
| 217 | Fragment from the pyranose ring |
Biological Context: L-Rhamnose Metabolic Pathways
This compound serves as an analytical standard to study the metabolic pathways of L-rhamnose, particularly in bacteria. L-rhamnose is a crucial component of the cell wall in many Gram-positive and Gram-negative bacteria.[1][2] The biosynthesis of the activated sugar donor, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), is a key pathway and a potential target for novel antibacterial agents.[1]
Biosynthesis of dTDP-L-rhamnose
The synthesis of dTDP-L-rhamnose from glucose-1-phosphate involves four enzymatic steps.[1]
Caption: Biosynthesis pathway of dTDP-L-rhamnose.
Bacterial L-Rhamnose Catabolism
Bacteria can also utilize L-rhamnose as a carbon source through a catabolic pathway that converts it into intermediates of central metabolism.[3][4]
Caption: Bacterial catabolic pathway for L-rhamnose.
Experimental Workflow: From Sample to Analysis
The overall workflow for the analysis of rhamnose in a biological sample using trimethylsilylation followed by GC-MS is a multi-step process.
Caption: General workflow for rhamnose analysis.
References
- 1. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]
physical and chemical properties of Trimethylsilyl-L-(+)-rhamnose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl-L-(+)-rhamnose is the persilylated derivative of L-rhamnose, a naturally occurring deoxy sugar found in the cell walls of various bacteria and plants. The introduction of trimethylsilyl (TMS) groups enhances the volatility and thermal stability of the parent sugar, making it amenable to analytical techniques such as gas chromatography-mass spectrometry (GC-MS). This technical guide provides a comprehensive overview of the known physical and chemical properties, analytical methodologies, and biological relevance of this compound.
Physical and Chemical Properties
The quantitative physical properties of this compound, such as its melting and boiling points, have not been extensively documented in publicly available literature. The data presented below is a combination of known values for the parent compound, L-rhamnose, and computed or general properties for the trimethylsilyl derivative.
| Property | Value | Source |
| Molecular Formula | C18H44O5Si4 | [1] |
| Molecular Weight | 452.88 g/mol | [1][2] |
| CAS Number | 108392-01-4 | [1][2] |
| Appearance | Assumed to be a colorless oil or low-melting solid | General knowledge of silylated sugars |
| Melting Point | Data not available for the TMS derivative. L-rhamnose monohydrate melts at 90 °C. | |
| Boiling Point | Data not available for the TMS derivative. L-rhamnose decomposes before boiling. | |
| Solubility | Expected to be soluble in nonpolar organic solvents (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane). Insoluble in water due to hydrolysis of the TMS ethers. | General knowledge of silylated compounds |
Spectral Data
Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum of this compound exhibits characteristic fragmentation patterns for silylated sugars. Key fragments arise from the cleavage of the pyranose ring and the loss of trimethylsilyl groups. The most abundant ions are typically observed at m/z 204 and 191.[1] The fragmentation generally starts at the glycosidic linkage, and for reducing sugars that form oximes, characteristic fragments can be observed.[3] A comprehensive review of the mass spectral fragmentation of trimethylsilyl derivatives provides further insight into the expected fragmentation pathways.[4][5]
Experimental Protocols
The primary application of this compound is in the analytical derivatization of L-rhamnose for GC-MS analysis. Below is a typical protocol for this process.
Protocol: Trimethylsilylation of L-Rhamnose for GC-MS Analysis
Objective: To prepare a volatile derivative of L-rhamnose for analysis by gas chromatography-mass spectrometry.
Materials:
-
L-rhamnose standard
-
Anhydrous pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS system
Methodology:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of L-rhamnose into a clean, dry reaction vial.
-
Drying: Ensure the sample is completely dry, as the silylating reagents are moisture-sensitive. This can be achieved by lyophilization or by heating the sample under a stream of dry nitrogen.
-
Derivatization: a. Add 100 µL of anhydrous pyridine to the dried sample and vortex to dissolve. b. Add 100 µL of BSTFA with 1% TMCS to the solution. c. Tightly cap the vial and heat at 60-70 °C for 1 hour to ensure complete derivatization.
-
Analysis: a. Cool the reaction mixture to room temperature. b. Inject an appropriate volume (typically 1 µL) of the derivatized sample into the GC-MS system.
Note: For a preparative scale synthesis, the reaction would be scaled up, and purification would be necessary. This would typically involve removal of the solvent and excess reagents under vacuum, followed by purification techniques suitable for nonpolar compounds, such as column chromatography on silica gel using a nonpolar eluent system (e.g., hexane/ethyl acetate).
Biological Significance and Applications
Role of L-Rhamnose in Bacteria:
L-rhamnose is a crucial component of the cell wall in many pathogenic bacteria, including Gram-positive and Gram-negative species.[6] It is a key constituent of the O-antigen in lipopolysaccharides (LPS) and is also found in other cell surface polysaccharides.[7] The biosynthetic pathway for L-rhamnose is present in bacteria but absent in humans, making the enzymes in this pathway attractive targets for the development of novel antibacterial agents.[8] L-rhamnose has also been implicated in bacterial biofilm formation and pathogenesis.[7]
Application of this compound:
The primary use of this compound is as an analytical tool to study the role of L-rhamnose in biological systems. By converting the non-volatile L-rhamnose into its volatile trimethylsilyl ether, researchers can utilize the high resolution and sensitivity of GC-MS to detect and quantify L-rhamnose in complex biological samples, such as bacterial cell wall hydrolysates. This allows for the investigation of bacterial metabolism, cell wall composition, and the effects of potential drug candidates on the L-rhamnose biosynthetic pathway.
Visualizations
Experimental Workflow: Analytical Derivatization
Caption: Workflow for the analytical derivatization of L-rhamnose.
Biological Pathway: Bacterial L-Rhamnose Biosynthesis
Caption: The bacterial dTDP-L-rhamnose biosynthetic pathway.
References
- 1. This compound | C18H44O5Si4 | CID 11858821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth [mdpi.com]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Trimethylsilyl-L-(+)-rhamnose: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Trimethylsilyl-L-(+)-rhamnose, a derivatized form of the monosaccharide L-rhamnose. This guide covers its physicochemical properties, significance in biomedical research, detailed experimental protocols for its preparation and analysis, and its role in the context of bacterial cell wall biosynthesis, a critical area for antibacterial drug development.
Core Concepts and Physicochemical Properties
This compound is the product of a chemical derivatization process known as trimethylsilylation, where the hydroxyl groups of L-(+)-rhamnose are replaced with trimethylsilyl (TMS) groups. This process significantly increases the volatility of the otherwise non-volatile sugar, making it amenable to analysis by gas chromatography-mass spectrometry (GC-MS). This technique is a cornerstone in carbohydrate analysis, allowing for the separation and identification of monosaccharides from complex biological samples.
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Weight | 452.88 g/mol - 452.9 g/mol | [1][2] |
| Molecular Formula | C₁₈H₄₄O₅Si₄ | [1][2] |
| CAS Number | 108392-01-4 | [1] |
Significance in Drug Development and Biomedical Research
L-rhamnose is a deoxyhexose sugar that is a common component of the cell walls of many pathogenic bacteria, including Gram-positive and Gram-negative species.[3][4] Notably, rhamnose is generally absent in mammals.[5] This disparity makes the biosynthetic pathways of rhamnose-containing structures, such as cell wall polysaccharides, attractive targets for the development of novel antibacterial agents.[5][6]
The derivatization of L-rhamnose to its trimethylsilylated form is not for direct therapeutic application, but rather a critical analytical step to study bacterial physiology and identify potential drug targets. By using GC-MS analysis of trimethylsilylated carbohydrates, researchers can:
-
Characterize Bacterial Cell Wall Composition: Precisely quantify the amount of rhamnose and other monosaccharides in the cell walls of various bacterial species.[7]
-
Investigate Bacterial Growth and Resistance: Understand how the composition of the cell wall, including its rhamnose content, changes in response to different growth conditions or the presence of antibiotics.[7]
-
Identify and Characterize Enzymes in Biosynthetic Pathways: By analyzing the metabolic products, researchers can elucidate the function of enzymes involved in the synthesis of rhamnose-containing polysaccharides.[8][9]
Inhibition of the enzymes responsible for incorporating rhamnose into the bacterial cell wall can compromise the structural integrity of the bacterium, leading to cell death. This makes these enzymes prime targets for the development of new classes of antibiotics.
Experimental Protocols
The following is a generalized experimental protocol for the trimethylsilylation of monosaccharides, such as L-(+)-rhamnose, for subsequent analysis by GC-MS. This protocol is based on established methods for carbohydrate derivatization.[4][10]
Objective: To prepare volatile trimethylsilyl (TMS) derivatives of L-(+)-rhamnose for GC-MS analysis.
Materials:
-
L-(+)-rhamnose standard or dried biological sample containing rhamnose.
-
Anhydrous Pyridine
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Hexane
-
Nitrogen gas supply
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Derivatization Reaction:
-
To the dried sample in a small glass reaction vial, add 50 µL of anhydrous pyridine.[4]
-
Add 10 µL of HMDS and 5 µL of TMCS to the sample solution.[4] The mixture of HMDS and TMCS is a potent silylating agent.
-
Seal the vial tightly and vortex to mix the contents thoroughly.
-
Incubate the reaction mixture at room temperature for 30 minutes.[4] Some protocols may recommend heating (e.g., 60-80°C for 20-30 minutes) to ensure complete derivatization.[10][11]
-
-
Sample Work-up:
-
After incubation, centrifuge the vial at approximately 3000 rpm for 10 minutes to pellet any precipitate.[4]
-
Carefully transfer the supernatant, containing the trimethylsilylated rhamnose, to a new clean vial.[4]
-
Evaporate the solvent (pyridine and excess reagents) to dryness under a gentle stream of nitrogen gas.[4]
-
Re-dissolve the dried derivative in 50 µL of anhydrous hexane.[4] The sample is now ready for injection into the GC-MS.
-
-
GC-MS Analysis:
-
Inject an appropriate volume (typically 1-2 µL) of the hexane solution into the GC-MS system.
-
The separation of different trimethylsilylated monosaccharides is achieved on the gas chromatography column, and their identification and quantification are performed by the mass spectrometer.
-
Visualization of Relevant Biological Pathways
The biosynthesis of dTDP-L-rhamnose is a crucial pathway in many bacteria, providing the activated sugar donor for the synthesis of rhamnose-containing cell wall polysaccharides.[8] This pathway involves four key enzymes: RmlA, RmlB, RmlC, and RmlD.[1][8] Understanding this pathway is essential for developing inhibitors that could serve as novel antibiotics.
dTDP-L-Rhamnose Biosynthesis Pathway
Caption: The enzymatic pathway for the biosynthesis of dTDP-L-rhamnose from dTTP and Glucose-1-Phosphate.
Experimental Workflow for Rhamnose Analysis
Caption: A typical experimental workflow for the analysis of rhamnose in bacterial cell walls.
References
- 1. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]
- 2. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. [Carbohydrate analysis by gas-liquid chromatography]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
Synthesis of L-Rhamnose Derivatives: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis of L-rhamnose derivatives. L-rhamnose, a naturally occurring deoxy sugar, is a critical component of various bioactive molecules, including bacterial polysaccharides, plant glycosides, and therapeutic agents. The strategic chemical and enzymatic derivatization of L-rhamnose allows for the development of novel compounds with significant potential in drug discovery, immunology, and material science.
This guide details key synthetic methodologies, including protecting group strategies and glycosylation techniques, supported by experimental protocols and quantitative data. Furthermore, it visualizes critical biological pathways and experimental workflows to provide a clear and concise understanding of the synthesis and application of L-rhamnose derivatives.
Chemical Synthesis Strategies
The chemical synthesis of L-rhamnose derivatives requires careful planning of protecting group strategies to achieve regioselective and stereoselective modifications. Common approaches involve the protection of hydroxyl groups as acetates, benzoates, or benzyl ethers, followed by the activation of the anomeric center for glycosylation.
Protecting Group Strategies
The choice of protecting groups is crucial for directing the outcome of the synthesis. Acetyl groups, for instance, are readily introduced using acetic anhydride and pyridine and can be removed under mild basic conditions. Benzyl ethers offer greater stability and are typically removed by catalytic hydrogenation. The regioselective acylation of L-rhamnose derivatives can be achieved using methods like the dibutyltin oxide method, which selectively activates specific hydroxyl groups.
Glycosylation Methods
The formation of the glycosidic linkage is a pivotal step in the synthesis of L-rhamnose-containing glycoconjugates. Various glycosylation methods have been developed, each with its own advantages and substrate scope. Common glycosyl donors include thioglycosides, trichloroacetimidates, and glycosyl halides. The choice of promoter, such as N-iodosuccinimide (NIS), silver triflate (AgOTf), or Lewis acids like boron trifluoride etherate (BF₃·OEt₂), is critical for achieving high yields and stereoselectivity. For instance, the use of a C-3 acyl participating group on a rhamnosyl donor can lead to high α-selectivity in glycosylation reactions.
Enzymatic Synthesis
Enzymatic synthesis offers a powerful and highly selective alternative to chemical methods for the synthesis of L-rhamnose derivatives. Glycosidases, such as α-L-rhamnosidases, can be employed in a reverse hydrolysis or transglycosylation mode to form glycosidic bonds with high stereo- and regioselectivity under mild reaction conditions.
Reverse Hydrolysis
In reverse hydrolysis, a high concentration of L-rhamnose (donor) and an acceptor molecule are incubated with a suitable glycosidase, shifting the equilibrium towards synthesis. This method has been successfully used to synthesize a variety of rhamnosides.
Quantitative Data on L-Rhamnose Derivative Synthesis
The efficiency of synthetic routes for L-rhamnose derivatives can be evaluated based on reaction yields, which are influenced by various factors such as the choice of substrates, catalysts, and reaction conditions.
| Derivative Type | Synthesis Method | Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Alkyl α-L-rhamnoside | Microwave-assisted Glycosylation | L-Rhamnose | 5-hexen-1-ol | p-Toluenesulfonic acid | THF | 60 | 2 | ~64 | [1] |
| Alkyl α-L-rhamnoside | Microwave-assisted Glycosylation | L-Rhamnose | 8-nonen-1-ol | p-Toluenesulfonic acid | THF | 60 | 2 | 52 | [1] |
| Alkyl α-L-rhamnoside | Microwave-assisted Glycosylation | L-Rhamnose | 10-undecen-1-ol | p-Toluenesulfonic acid | THF | 60 | 2 | 47 | [1] |
| α-L-rhamnopyranosyl-(1→6')-D-mannitol | Enzymatic (Reverse Hydrolysis) | L-Rhamnose | D-Mannitol | α-L-rhamnosidase | pH 6.5 buffer | 55 | 48 | 36.1 | [2] |
| α-L-rhamnopyranosyl-(1→1')-β-D-fructopyranose | Enzymatic (Reverse Hydrolysis) | L-Rhamnose | D-Fructose | α-L-rhamnosidase | pH 6.5 buffer | 55 | 48 | 11.9 | [2] |
| 6,7-dihydroxycoumarin α-L-rhamnopyranosyl-(1→6')-β-D-glucopyranoside | Enzymatic (Reverse Hydrolysis) | L-Rhamnose | Esculin | α-L-rhamnosidase | pH 6.5 buffer | 55 | 48 | 17.9 | [2] |
| α-L-Rhamnosyl Ceramide | Chemical Glycosylation | 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside trichloroacetimidate | 3-O-benzoylazidosphingosine | BF₃·OEt₂ | Dichloromethane | RT | 0.5 | High | [3][4] |
| β-L-Rhamnoside | Chemical Glycosylation | Benzoyl-protected rhamnosyl hemiacetal | Various alcohols | LiI, Ph₃PO/(COCl)₂ | Chloroform | RT | - | Moderate | [5] |
Experimental Protocols
General Procedure for Microwave-Assisted Glycosylation of L-Rhamnose
This protocol describes a general method for the synthesis of alkyl L-rhamnosides using microwave irradiation.[1]
Materials:
-
L-Rhamnose
-
Unsaturated alcohol (e.g., 5-hexen-1-ol, 8-nonen-1-ol, 10-undecen-1-ol)
-
p-Toluenesulfonic acid (PTSA)
-
Tetrahydrofuran (THF)
Procedure:
-
In a microwave-safe vessel, dissolve L-rhamnose (1 eq.) and the unsaturated alcohol (4 eq.) in THF.
-
Add p-toluenesulfonic acid (0.6 eq.) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 60°C for 2 hours with a power of 60 W.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired alkyl L-rhamnoside.
Enzymatic Synthesis of α-L-rhamnopyranosyl-(1→6')-D-mannitol via Reverse Hydrolysis
This protocol details the enzymatic synthesis of a rhamnosyl mannitol derivative using an α-L-rhamnosidase.[2]
Materials:
-
L-Rhamnose
-
D-Mannitol
-
α-L-rhamnosidase from Alternaria sp. L1
-
pH 6.5 buffer
Procedure:
-
Prepare a reaction mixture containing L-rhamnose (0.4 M) and D-mannitol (0.2 M) in a pH 6.5 buffer.
-
Add the α-L-rhamnosidase to the mixture.
-
Incubate the reaction at 55°C for 48 hours with gentle agitation.
-
Terminate the reaction by heating the mixture at 100°C for 10 minutes.
-
Purify the product using appropriate chromatographic techniques.
Synthesis of an α-L-Rhamnosyl Ceramide Derivative
This protocol outlines the chemical synthesis of a complex glycoconjugate, an α-L-rhamnosyl ceramide.[3][4]
Materials:
-
2,3,4-O-triacetyl-α-L-rhamnopyranoside trichloroacetimidate (glycosyl donor)
-
3-O-benzoylazidosphingosine (glycosyl acceptor)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the glycosyl donor and glycosyl acceptor in anhydrous DCM containing activated 4 Å molecular sieves at room temperature, add BF₃·OEt₂.
-
Stir the reaction mixture for 30 minutes.
-
Quench the reaction by the addition of triethylamine.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected α-L-rhamnosyl ceramide.
-
Subsequent deprotection steps (e.g., removal of acetyl and benzoyl groups) are required to obtain the final α-L-rhamnosyl ceramide.
Visualizing Key Pathways and Workflows
dTDP-L-Rhamnose Biosynthesis Pathway
L-Rhamnose is a key component of the cell wall of many pathogenic bacteria. Its biosynthesis proceeds via the formation of the nucleotide-activated sugar, dTDP-L-rhamnose. This pathway is a potential target for the development of novel antibacterial agents.[6]
Caption: Biosynthetic pathway of dTDP-L-rhamnose in bacteria.
General Workflow for Chemical Synthesis of an L-Rhamnose Glycoside
The chemical synthesis of an L-rhamnose glycoside typically involves a series of protection, activation, glycosylation, and deprotection steps.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α-L-Rhamnosyl Ceramide and Evaluation of its Binding with Anti-Rhamnose Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of α-L-rhamnosyl ceramide and evaluation of its binding with anti-rhamnose antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Trimethylsilyl-L-(+)-rhamnose IUPAC name
An In-depth Technical Guide to Trimethylsilyl-L-(+)-rhamnose
Chemical Identity and Nomenclature
This compound is a derivatized form of L-rhamnose, a naturally occurring deoxy sugar. The introduction of trimethylsilyl (TMS) groups enhances its volatility, making it suitable for analytical techniques such as gas chromatography.
IUPAC Name: trimethyl-[(2S,3S,4R,5R)-2-methyl-3,5,6-tris(trimethylsilyloxy)oxan-4-yl]oxysilane[1].
Synonyms:
-
Tetrakis(trimethylsilyl)-L-rhamnose
-
1,2,3,4-Tetrakis-O-(trimethylsilyl)-L-rhamnopyranose
Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below. These properties are essential for its application in chemical synthesis and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₈H₄₄O₅Si₄ | PubChem[1], SCBT[2] |
| Molecular Weight | 452.9 g/mol | PubChem[1], SCBT[2] |
| CAS Number | 108392-01-4 | PubChem[1], SCBT[2] |
| Appearance | Not specified (typically a colorless oil or solid) | N/A |
| Solubility | Soluble in organic solvents | General chemical knowledge |
Synthesis and Experimental Protocols
The preparation of this compound involves the silylation of L-rhamnose, where the hydroxyl groups are converted to trimethylsilyl ethers. This process significantly reduces the polarity of the sugar molecule.
Protocol: Silylation of L-Rhamnose
This protocol describes a general method for the trimethylsilylation of L-rhamnose using hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in a pyridine solvent.
Materials:
-
L-Rhamnose
-
Anhydrous Pyridine
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous organic solvent for extraction (e.g., diethyl ether or hexane)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Drying: Ensure all glassware is oven-dried to remove any moisture, which can consume the silylating reagents.
-
Dissolution: Dissolve a known quantity of L-rhamnose in anhydrous pyridine within the round-bottom flask. Pyridine acts as both a solvent and an acid scavenger for the HCl produced during the reaction with TMCS.
-
Reagent Addition: While stirring, add hexamethyldisilazane (HMDS) to the solution. Following this, slowly add trimethylchlorosilane (TMCS) to the mixture. The combination of HMDS and TMCS is a highly effective silylating agent. A typical molar ratio is approximately 2:1 for HMDS:TMCS per hydroxyl group.
-
Reaction: The reaction can often proceed at room temperature. For less reactive hydroxyl groups, gentle heating under reflux may be necessary. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an anhydrous organic solvent like diethyl ether.
-
Washing: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with cold, saturated sodium bicarbonate solution to neutralize excess acid, followed by water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The resulting this compound can be purified by vacuum distillation or column chromatography if necessary.
This general silylation technique is widely applicable for the derivatization of carbohydrates and other polyhydroxylated compounds[3].
Biological and Research Context
While this compound is primarily a synthetic derivative for analytical purposes, the parent molecule, L-rhamnose, is a crucial component of bacterial cell walls and polysaccharides[4][5]. The biosynthesis of rhamnose-containing structures is a key area of research for developing new antibacterial agents[5].
Biosynthetic Pathway of dTDP-L-Rhamnose
The most common rhamnose donor in bacteria is deoxythymidinediphosphate-L-rhamnose (dTDP-L-rhamnose). Its biosynthesis from glucose-1-phosphate involves a four-enzyme pathway, making it a target for inhibitor design[5][6].
Caption: Biosynthetic pathway of dTDP-L-Rhamnose in bacteria[5].
Experimental Workflow in Bacteriology
This compound is used in research to study the composition of bacterial cell walls[4]. The workflow below illustrates a typical application.
Caption: Workflow for analyzing rhamnose content in bacterial cell walls.
Chemical Reaction Visualization
The core chemical transformation in preparing this compound is the silylation of hydroxyl groups. The diagram below provides a generalized representation of this reaction on a sugar molecule.
Caption: General schematic of the silylation of L-Rhamnose.
References
- 1. This compound | C18H44O5Si4 | CID 11858821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rhamnose-Containing Compounds: Biosynthesis and Applications [mdpi.com]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
role of trimethylsilyl groups in carbohydrate chemistry
An In-depth Technical Guide on the Role of Trimethylsilyl Groups in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The structural complexity of carbohydrates, characterized by multiple hydroxyl groups of similar reactivity, presents a significant challenge in their chemical synthesis and analysis. The strategic use of protecting groups is therefore fundamental to selectively mask certain reactive sites while allowing others to undergo specific transformations. Among the arsenal of protecting groups available to chemists, silyl ethers, and particularly the trimethylsilyl (TMS) group, have carved out a pivotal role.[1][2] The TMS group is a functional group consisting of three methyl groups bonded to a silicon atom [-Si(CH₃)₃].[3] Its introduction, known as silylation or trimethylsilylation, temporarily converts polar hydroxyl groups into less polar trimethylsiloxy groups [-O-Si(CH₃)₃].[3] This conversion imparts unique properties that are exploited in a wide range of applications, from enhancing solubility and volatility to influencing reactivity and stereoselectivity in complex synthetic pathways.[1][4] This guide provides a comprehensive overview of the core functions, chemical properties, and key applications of trimethylsilyl groups in modern carbohydrate chemistry.
Core Functions and Properties of Trimethylsilyl Groups
The utility of TMS groups in carbohydrate chemistry stems from several key properties they confer upon the sugar molecule.
Protection of Hydroxyl Groups
The primary function of the TMS group is to act as a temporary protecting group for the ubiquitous hydroxyl moieties in carbohydrates.[3] By converting the reactive -OH groups to more stable TMS ethers, chemists can prevent unwanted side reactions during multi-step syntheses.[1][5] The TMS group is particularly valued for its ease of introduction and cleavage under specific, often mild, conditions, providing orthogonality to other common protecting groups like benzyl ethers and acyl esters.[1][2]
Enhanced Solubility and Volatility
Carbohydrates are notoriously polar and often have poor solubility in common organic solvents used for synthesis. Silylation drastically alters their physical properties. The replacement of hydrogen-bond-donating hydroxyl groups with bulky, non-polar TMS groups disrupts the intermolecular hydrogen bonding network.[3] This leads to a significant increase in solubility in non-polar organic solvents like dichloromethane and toluene, even at low temperatures, which is crucial for performing reactions under homogenous conditions.[4]
This reduction in polarity and intermolecular forces also makes the carbohydrate derivatives significantly more volatile.[3] This property is the cornerstone of their application in analytical techniques, most notably Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), which require analytes to be vaporized for separation and detection.[3][6]
Influence on Reactivity and Stereoselectivity
Beyond simply masking hydroxyl groups, silyl ethers can profoundly influence the reactivity of carbohydrate derivatives, especially glycosyl donors.[1][7] Unlike electron-withdrawing acyl groups that "disarm" a glycosyl donor by destabilizing the developing positive charge at the anomeric center, silyl ethers are generally considered to be electron-neutral or slightly electron-donating.[1][4] This results in highly reactive or "armed" glycosyl donors.[1] For instance, thioglycosides protected with silyl ethers are significantly more reactive than their acetylated counterparts.[1]
The steric bulk of TMS groups, while less pronounced than other silyl groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), can also influence the stereochemical outcome of glycosylation reactions by directing the approach of the glycosyl acceptor.[1][2][8]
Chemical Transformations: Silylation and Desilylation
The reversible nature of TMS ether formation is key to its utility as a protecting group.
Silylation: Formation of TMS Ethers
The process of introducing TMS groups onto hydroxyl functions is known as silylation. A variety of reagents and conditions can be employed, allowing for fine-tuning of the reaction.
-
Common Silylating Agents : The choice of reagent dictates the reactivity and byproducts of the reaction. Common agents include Trimethylsilyl chloride (TMSCl), Hexamethyldisilazane (HMDS), N,O-Bis(trimethylsilyl)acetamide (BSA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][10] Trimethylsilylimidazole (TMSI) is noted as an extremely active reagent for silylating carbohydrate hydroxyl groups.
-
Reaction Conditions : Silylation is typically carried out in the presence of a base, such as pyridine, triethylamine, or imidazole, which serves to neutralize the acidic byproduct (e.g., HCl from TMSCl).[3][5][9] Anhydrous solvents like pyridine, dimethylformamide (DMF), or acetonitrile are commonly used.[9][10] For analytical derivatization, reactions are often heated to ensure complete conversion.[11][12]
Desilylation: Cleavage of TMS Ethers
TMS ethers are stable to many reaction conditions but can be readily cleaved when desired. Their lability is a key feature that distinguishes them from more robust protecting groups.
-
Acidic Hydrolysis : TMS ethers are sensitive to acidic conditions. Mild aqueous acid is often sufficient to hydrolyze the silyl ether and regenerate the free hydroxyl group.[8]
-
Fluoride-Mediated Cleavage : The most common and selective method for cleaving silyl ethers is the use of a fluoride ion source.[5] This is due to the exceptionally high strength of the silicon-fluorine (Si-F) bond (bond energy ~590 kJ·mol⁻¹).[5] Reagents like tetrabutylammonium fluoride (TBAF), hydrogen fluoride-pyridine complex (HF·Pyridine), or fluorosilicic acid (H₂SiF₆) are highly effective for this purpose.[3][5] The use of fluoride ions provides excellent orthogonality, as it typically does not affect other common protecting groups like benzyl ethers or acetals.[8]
Data Presentation: Silylation Reagents and Conditions
| Reagent | Abbreviation | Typical Conditions | Byproducts | Notes |
| Trimethylsilyl chloride | TMSCl | Pyridine or Et₃N, CH₂Cl₂[3] | HCl (neutralized by base) | One of the most common and cost-effective reagents. |
| Hexamethyldisilazane | HMDS | Catalytic TMSCl or TMSOTf, Pyridine[6][13] | NH₃ | Often used in combination with TMSCl for analytical derivatization.[6] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Neat or in solvent (e.g., DMF), 65-70°C[9] | N-trimethylsilylacetamide | A powerful silylating agent; byproducts are volatile.[9] Can cause degradation of polysaccharides at elevated temperatures.[14] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | + 1% TMCS, Pyridine, 70°C[15][16] | N-trimethylsilyltrifluoroacetamide | Highly reactive and efficient, commonly used for GC-MS derivatization.[10][16] |
| Trimethylsilylimidazole | TMSI | Solvent (e.g., Pyridine), 60-70°C[9][15] | Imidazole (precipitates) | Extremely reactive, particularly for hydroxyl groups.[9] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | + 1% TMCS, 37°C[17][12] | N-methyltrifluoroacetamide | A highly volatile and reactive silylating agent, widely used in metabolomics.[17] |
Applications in Carbohydrate Chemistry
Analytical Derivatization for GC-MS
Perhaps the most widespread application of TMS groups in carbohydrate chemistry is in the preparation of samples for GC and GC-MS analysis.[11][18]
-
Process : The analytical workflow involves two key steps: oximation followed by silylation. Oximation (e.g., with hydroxylamine or methoxyamine) is performed first to convert the anomeric carbon of reducing sugars into an oxime, which prevents the formation of multiple anomeric peaks (α and β) in the chromatogram.[10][19] This is followed by silylation of all remaining hydroxyl groups to yield a single, volatile derivative for each sugar.[18][19]
-
Significance : This derivatization is essential for the qualitative and quantitative analysis of monosaccharide composition in complex biological samples, polysaccharides, and glycoconjugates.[11] The resulting TMS derivatives provide sharp, well-resolved peaks in GC and generate characteristic fragmentation patterns in MS for confident identification.[11][12]
Oligosaccharide Synthesis
In the chemical synthesis of complex oligosaccharides, a carefully orchestrated protecting group strategy is paramount. TMS groups play several roles:
-
Temporary Protection : They can be used for the temporary, global protection of all hydroxyl groups to enhance solubility and allow for subsequent regioselective manipulations.[4][20] For example, per-O-trimethylsilylated sugars can serve as versatile starting materials for one-pot protection sequences where different protecting groups are installed regioselectively.[13][21]
-
Anomeric Group Manipulation : The anomeric O-TMS group exhibits unique reactivity. It can be selectively functionalized to generate key glycosyl donors, such as glycosyl imidates, without affecting other TMS ethers on the sugar ring.[21]
Activation of Glycosyl Donors
TMS groups are integral to the formation of highly reactive glycosyl donors.
-
Glycosyl Iodides : A powerful strategy involves the in situ formation of glycosyl iodides from per-silylated or per-acetylated sugars using trimethylsilyl iodide (TMSI).[1][22] These TMS-protected glycosyl iodides are more reactive and often less prone to elimination side reactions than their acetylated or benzylated counterparts, enabling efficient glycosylation even with hindered alcohols.[1][2]
Experimental Protocols
Protocol 1: GC-MS Analysis of Monosaccharides via TMS Derivatization
This protocol is a standard two-step method for preparing neutral monosaccharides for GC-MS analysis.[17][12]
-
Sample Preparation : Place the dried carbohydrate sample (approx. 1-2 mg) into a reaction vial.
-
Oximation :
-
Add 200 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Cap the vial tightly and vortex to dissolve the sample.
-
Incubate the mixture at 30°C for 90 minutes with shaking.[12]
-
-
Silylation :
-
Analysis :
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC autosampler vial with a micro-insert.
-
Inject 1 µL of the sample into the GC-MS system for analysis.[12]
-
Protocol 2: Per-O-Silylation of a Monosaccharide for Synthesis
This protocol describes the complete protection of hydroxyl groups on a sugar for use as a synthetic intermediate.
-
Setup : To a solution of the dry monosaccharide (e.g., methyl α-D-glucopyranoside, 1 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add Hexamethyldisilazane (HMDS, 3 mmol).
-
Reaction :
-
Add a catalytic amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (approx. 0.05 mmol) dropwise at 0°C.[13]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Workup :
-
Cool the reaction mixture in an ice bath and quench by the slow addition of methanol.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the per-O-trimethylsilylated product, which can be purified by silica gel chromatography if necessary.
-
Protocol 3: Selective Desilylation using TBAF
This protocol describes the removal of TMS protecting groups using a fluoride source.
-
Setup : Dissolve the TMS-protected carbohydrate (1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flask at room temperature.
-
Reaction :
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 mmol per TMS group) dropwise at 0°C.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
-
Workup :
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting deprotected carbohydrate by silica gel chromatography.
-
Visualizations
Caption: General mechanism of hydroxyl group protection using TMSCl.
Caption: Workflow for carbohydrate analysis by GC-MS.
Caption: Formation of a glycosyl iodide from a TMS-protected sugar.
Conclusion
The trimethylsilyl group is an indispensable tool in carbohydrate chemistry, offering a unique combination of properties that facilitate both complex synthesis and routine analysis. Its role extends far beyond that of a simple protecting group; it is a modulator of solubility and reactivity, an enabler of analytical techniques, and a key component in the activation of glycosyl donors. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and applications of TMS chemistry is essential for navigating the challenges of working with carbohydrates and for unlocking their vast potential in biology and medicine.
References
- 1. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. alchemyst.co.uk [alchemyst.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of carbohydrate silylation for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a carbohydrate silylation method in ionic liquids for their gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. restek.com [restek.com]
- 20. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 21. researchgate.net [researchgate.net]
- 22. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Trimethylsilyl-L-(+)-rhamnose: A Technical Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
Trimethylsilyl-L-(+)-rhamnose, a derivatized form of the naturally occurring deoxy sugar L-rhamnose, is a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of complex carbohydrates and glycoconjugates. As with any specialized chemical reagent, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the available safety data, handling procedures, and key considerations for the use of this compound in a research and development setting.
Section 1: Physicochemical and Toxicological Profile
Precise quantitative data for this compound is not extensively documented in publicly available literature. The following tables summarize the available information, with "No data available" indicating a lack of specific information for this compound. In such cases, it is prudent to handle the compound with the care afforded to substances of unknown toxicity.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₂₂O₄Si |
| Molecular Weight | 222.35 g/mol |
| Appearance | No data available |
| Odor | No data available |
| Melting Point/Freezing Point | No data available |
| Boiling Point | No data available |
| Flash Point | No data available |
| Solubility | No data available |
Table 2: Toxicological Data
| Endpoint | Result |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Given the absence of specific toxicological data, it is recommended to handle this compound as a potentially hazardous substance. General laboratory safety protocols for handling chemical reagents of unknown toxicity should be strictly followed.
Section 2: Hazard Identification and Precautionary Measures
Based on the general reactivity of trimethylsilyl ethers, the primary hazards are associated with their potential for hydrolysis and the subsequent release of volatile and flammable hexamethyldisiloxane. Contact with moisture from the air or other sources can lead to the degradation of the compound.
GHS Hazard Statements:
Precautionary Statements:
-
Prevention:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash hands and any exposed skin thoroughly after handling.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
-
Response:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If skin or eye irritation persists, get medical advice/attention.
-
-
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store in a dry place. Protect from moisture.
-
-
Disposal:
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.
-
Section 3: Experimental Protocols and Handling Procedures
Due to the moisture-sensitive nature of trimethylsilyl ethers, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
General Handling Workflow
The following diagram illustrates a recommended workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of moisture-sensitive reagents like this compound.
Storage
Store this compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and water.
Spill and Exposure Procedures
-
Minor Spills: In a well-ventilated area, absorb the spill with an inert dry material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel.
In all cases of significant exposure, seek immediate medical attention.
Section 4: Conclusion
While specific toxicological and reactivity data for this compound are limited, a cautious approach based on its chemical class and the principles of good laboratory practice is essential. By adhering to the guidelines outlined in this document, researchers can safely handle this valuable reagent, minimizing risks and ensuring the successful progression of their scientific endeavors. It is imperative to consult the most recent Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before commencing any new experimental work involving this compound.
The Biological Activity of Silylated Rhamnose: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of silylated rhamnose derivatives. While direct research on the pharmacological effects of silylated rhamnose is nascent, this document synthesizes findings from parallel fields, including the biological activities of rhamnose-containing compounds and the impact of silylation on the bioactivity of small molecules. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of silylated rhamnose as a novel therapeutic scaffold. We present quantitative data from studies on bioactive rhamnose derivatives, detailed experimental protocols for their synthesis and evaluation, and conceptual diagrams of relevant signaling pathways and experimental workflows.
Introduction: The Therapeutic Potential of Rhamnose and Silylation
Rhamnose, a naturally occurring deoxy sugar, is a key component of various glycosides in plants and bacteria and has been shown to be crucial for the biological activity of these compounds.[1] The presence of rhamnose moieties can significantly modulate the anticancer and anti-inflammatory properties of secondary metabolites.[2][3] L-rhamnose is of particular interest as it is not found in humans, presenting unique opportunities for targeted drug discovery, especially for antimicrobial and anticancer agents.[4]
Silylation, the introduction of a silicon-containing group, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of bioactive molecules. The substitution of a carbon atom with a silicon atom (a sila-substitution) or the addition of a silyl ether can alter a compound's lipophilicity, metabolic stability, and interaction with biological targets, often leading to improved therapeutic efficacy.[5] This guide explores the intersection of these two areas, postulating that the strategic silylation of rhamnose could yield novel compounds with significant biological activity.
Documented Biological Activities of Rhamnose Derivatives
While data on silylated rhamnose is limited, numerous studies have demonstrated the potent biological effects of rhamnose-containing compounds. These findings provide a strong rationale for exploring the impact of silylation on this sugar scaffold.
Cytotoxic and Anticancer Activity
Rhamnose glycosides have shown significant promise as anticancer agents. The conjugation of rhamnose to other molecules can enhance their cytotoxicity against various cancer cell lines.
For instance, L-rhamnose-linked amino glycerolipids have demonstrated potent antitumor effects against human breast, prostate, and pancreas cancer cell lines, with activity superior to some clinical anticancer agents like cisplatin and chlorambucil.[6][7] These compounds induce cell death through a non-membranolytic, caspase-independent pathway.[6]
Similarly, saponins containing rhamnose linked to betulinic acid have been found to be potent cytotoxic agents against human colorectal adenocarcinoma cells, exhibiting a high selectivity for cancer cells over healthy cells.[2][3]
Anti-inflammatory and Neuroprotective Activity
Rhamnose-containing compounds have also been investigated for their anti-inflammatory and neuroprotective properties. Saponins with rhamnose linked to ursolic acid have been shown to potently inhibit nitric oxide (NO) overproduction in LPS-stimulated macrophages.[2]
Furthermore, the C3-glycosylation of cardiotonic steroids with α-L-rhamnose has been found to significantly reduce the expression of inflammatory genes such as IL-1, IL-6, TNFα, and IKBKE in response to LPS-induced neuroinflammation.[8] Notably, an unnatural anhydro-ouabagenin-3-(α)-l-rhamnoside exhibited the most significant anti-inflammatory activity in this study.[8]
Quantitative Data on the Biological Activity of Rhamnose Derivatives
The following tables summarize the quantitative data from key studies on the biological activity of non-silylated rhamnose derivatives. This data serves as a benchmark for the potential efficacy of future silylated analogs.
Table 1: Cytotoxicity of L-Rhamnose-Linked Amino Glycerolipids against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM)[6] |
| 3-amino-1-O-hexadecyloxy-2R-(O-α-L-rhamnopyranosyl)-sn-glycerol | MDA-MB-231 | Breast Adenocarcinoma | 11.0 ± 1.0 |
| JIMT-1 | Breast Ductal Carcinoma | 4.8 ± 0.5 | |
| DU-145 | Prostate Carcinoma | 7.5 ± 0.5 | |
| MiaPaCa2 | Pancreatic Carcinoma | 6.5 ± 0.5 |
Table 2: Cytotoxicity of Rhamnose-Containing Betulinic Acid Saponins
| Compound | Cell Line | Cancer Type | IC₅₀ (µM)[2][3] | Selectivity Ratio (WS-1/DLD-1)[2] |
| 3-O-α-L-rhamnopyranosyl-betulinic acid | DLD-1 | Human Colorectal Adenocarcinoma | 4.0 ± 0.3 | > 8.25 |
| 3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-betulinic acid | DLD-1 | Human Colorectal Adenocarcinoma | 2.1 ± 0.1 | > 20 |
Table 3: Anti-inflammatory Activity of Rhamnose-Containing Ursolic Acid Saponins
| Compound | Assay System | Activity Metric | EC₅₀ (µM)[2] |
| 3-O-α-L-rhamnopyranosyl-ursolic acid | LPS-stimulated RAW 264.7 macrophages | NO Inhibition | 9.8 ± 0.5 |
| 3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-ursolic acid | LPS-stimulated RAW 264.7 macrophages | NO Inhibition | 12 ± 1 |
| 3-O-[α-L-rhamnopyranosyl-(1→2)]-[α-L-rhamnopyranosyl-(1→4)]-α-L-rhamnopyranosyl-ursolic acid | LPS-stimulated RAW 264.7 macrophages | NO Inhibition | 16 ± 1 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of rhamnose derivatives, which can be adapted for the study of silylated rhamnose compounds.
General Synthesis of a Rhamnose-Linked Glycerolipid
This protocol is adapted from the synthesis of 3-amino-1-O-hexadecyloxy-2R-(O-α-L-rhamnopyranosyl)-sn-glycerol.[6]
-
Protection of L-Rhamnose: L-rhamnose is per-O-acetylated using acetic anhydride and a catalyst such as iodine or a mild base like pyridine.
-
Glycosylation: The protected rhamnose is then coupled to a suitable glycerol backbone derivative, for example, a protected 1-O-hexadecyl-sn-glycerol, using a glycosylation promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Azide Introduction: An azide group is introduced to the C-3 position of the glycerol moiety via nucleophilic substitution of a leaving group (e.g., a tosylate) with sodium azide.
-
Deprotection: The acetyl protecting groups on the rhamnose moiety are removed using a base such as sodium methoxide in methanol.
-
Reduction of Azide: The azide group is reduced to a primary amine using a reducing agent like trimethylphosphine or through catalytic hydrogenation to yield the final amino glycerolipid.
Cytotoxicity Assay (MTS Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3x10⁵ cells/mL and incubated for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., silylated rhamnose derivatives) in triplicate and incubated for another 48 hours.
-
MTS Reagent Addition: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated for a further 1-4 hours, allowing viable cells to convert the MTS into a formazan product. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.[2]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
LPS Stimulation: After a short pre-incubation with the compounds, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
-
Nitrite Measurement: After 24 hours of stimulation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without any compound. The EC₅₀ value (the concentration of compound that causes 50% of the maximum inhibition) is then determined.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a conceptual experimental workflow for the development of silylated rhamnose derivatives and a relevant biological pathway.
Caption: Experimental workflow for the synthesis and biological evaluation of silylated rhamnose derivatives.
References
- 1. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity and anti-inflammatory activity of rhamnose-containing ursolic and betulinic acid saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity and anti-inflammatory activity of rhamnose-containing ursolic and betulinic acid saponins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses of L-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective (α)-l-Rhamnosylation and Neuroprotective Activity Exploration of Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Trimethylsilyl-L-(+)-rhamnose in Bacterial Cell Wall Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-rhamnose is a deoxyhexose sugar that is a crucial component of the cell wall in many pathogenic bacteria, but is absent in humans.[1][2] This makes the biosynthetic pathways of rhamnose-containing structures, such as rhamnose-rich cell wall polysaccharides (Rha-CWPS), attractive targets for the development of novel antimicrobial agents.[2][3] Rha-CWPS can constitute a significant portion of the bacterial cell wall, up to 40-60% by weight in some streptococcal species, highlighting their importance in cell wall architecture and integrity.[4] The study of these polysaccharides and their monomeric components is therefore vital for understanding bacterial physiology and for identifying new therapeutic opportunities.
Trimethylsilyl-L-(+)-rhamnose is the derivatized form of L-rhamnose used in analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), to quantify the rhamnose content in bacterial cell walls.[1] This chemical modification increases the volatility of the sugar, enabling its analysis by GC-MS. This technical guide provides a comprehensive overview of the role of this compound in bacterial cell wall studies, including detailed experimental protocols, quantitative data on rhamnose biosynthesis inhibition, and visualizations of relevant pathways and workflows.
Data Presentation
Quantitative Analysis of Bacterial Cell Wall Composition
The monosaccharide composition of bacterial cell walls can be determined by hydrolyzing the polysaccharide components and analyzing the resulting monosaccharides as their trimethylsilyl (TMS) derivatives by GC-MS. The relative abundance of rhamnose can provide insights into the structure of the cell wall.
| Bacterial Component | Organism | Method of Analysis | Quantitative Value | Reference |
| Rhamnose-containing cell wall polysaccharides | Streptococcal species | Gravimetric analysis | 40-60% of cell wall by weight | [4] |
Inhibition of dTDP-L-rhamnose Biosynthesis Pathway
The biosynthesis of dTDP-L-rhamnose is essential for the incorporation of rhamnose into the cell wall of many bacteria.[5] The enzymes in this pathway are targets for the development of novel antibiotics. The following table summarizes the inhibitory activity of various compounds against this pathway.
| Inhibitor | Target Organism/Enzyme | Assay Type | IC50 Value (µM) | Reference |
| Ri01 | Streptococcus pyogenes | Growth inhibition | >1000 | [6] |
| Ri02 | Streptococcus pyogenes | Growth inhibition | 2670 | [6] |
| Ri03 | Streptococcus pyogenes | Growth inhibition | 110 | [6] |
| Ri06 | Streptococcus pyogenes | Growth inhibition | 120 | [6] |
| Ri08 | Streptococcus pyogenes | Growth inhibition | 2500 | [6] |
| Ri03 | Recombinant RmlB, C, and GacA | Biochemical assay | ~166 | |
| Ri03 | S. equi subsp. zooepidemicus | Growth inhibition | 420 | [6] |
| Ri03 | S. mutans | Growth inhibition | 410 | [6] |
| Ri03 | S. aureus (rhamnose-deficient) | Growth inhibition | 2480 | [6] |
| Ri06 | S. aureus (rhamnose-deficient) | Growth inhibition | 440 | [6] |
Experimental Protocols
Protocol 1: Analysis of Rhamnose in Bacterial Cell Walls by GC-MS
This protocol describes the hydrolysis of bacterial cell wall polysaccharides to monosaccharides and their subsequent derivatization to trimethylsilyl ethers for GC-MS analysis.
1. Hydrolysis of Bacterial Cell Wall: a. Bacterial cells are harvested and washed. b. The cell walls are isolated using established methods (e.g., mechanical disruption followed by differential centrifugation). c. The isolated cell walls are hydrolyzed with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours. d. The hydrolysate is cooled and centrifuged to remove insoluble material. e. The supernatant is collected and dried under a stream of nitrogen.
2. Derivatization of Monosaccharides: a. Methoximation: The dried hydrolysate is dissolved in a solution of methoxyamine hydrochloride in pyridine and incubated at 80°C for 30 minutes to convert the reducing sugars to their methoxime derivatives. b. Silylation: After cooling, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added, and the mixture is incubated at 80°C for 30 minutes. This step converts the hydroxyl groups to trimethylsilyl ethers.
3. GC-MS Analysis: a. The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5). b. The oven temperature is programmed to separate the different monosaccharide derivatives. c. The separated compounds are detected by a mass spectrometer, and the resulting mass spectra are used to identify and quantify the monosaccharides based on their retention times and fragmentation patterns compared to standards.
Protocol 2: Biochemical Assay for Inhibition of dTDP-L-rhamnose Biosynthesis
This protocol describes a method to screen for inhibitors of the dTDP-L-rhamnose biosynthesis pathway by monitoring the consumption of NADPH.
1. Reaction Mixture Preparation: a. A reaction buffer is prepared containing Tris-HCl (pH 7.5) and NaCl. b. Recombinant RmlB, RmlC, and GacA enzymes are added to the buffer. c. NADPH is added as a cofactor. d. The inhibitor compound at various concentrations is added to the mixture.
2. Initiation and Monitoring of the Reaction: a. The reaction is initiated by the addition of the substrate, dTDP-D-glucose. b. The conversion of NADPH to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
3. Data Analysis: a. The rate of the reaction is calculated from the change in absorbance. b. The IC50 value of the inhibitor is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: The dTDP-L-rhamnose biosynthesis pathway in bacteria.
Caption: Experimental workflow for rhamnose analysis in bacterial cell walls.
References
- 1. Tetrakis(trimethylsilyl)silane as a Standard Compound for Fast Spinning Solid-State NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sketchviz.com [sketchviz.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Trimethylsilyl-L-(+)-rhamnose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Trimethylsilyl-L-(+)-rhamnose, a derivatized form of L-rhamnose. L-rhamnose and its derivatives are important components of various bacterial polysaccharides and have applications in immunology and drug delivery. The trimethylsilylation of L-rhamnose enhances its volatility and solubility in organic solvents, facilitating its use in various synthetic applications and analytical techniques such as gas chromatography. The following protocol is a robust and reproducible method for the per-O-trimethylsilylation of L-(+)-rhamnose.
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | Internal |
| Synonyms | 1,2,3,4-Tetrakis-O-(trimethylsilyl)-L-rhamnopyranose | Internal |
| Molecular Formula | C₁₈H₄₄O₅Si₄ | [1] |
| Molecular Weight | 452.9 g/mol | [1] |
| Starting Material | L-(+)-Rhamnose monohydrate | Commercially Available |
| Silylating Agents | Hexamethyldisilazane (HMDS), Trimethylchlorosilane (TMCS) | [2] |
| Solvent | Anhydrous Pyridine | [2] |
| Reaction Time | 2 - 4 hours | Estimated |
| Reaction Temperature | Room Temperature | Estimated |
| Yield | > 90% (Estimated) | General observation for similar reactions |
| Purification | Filtration and evaporation | Inferred from general procedures |
Experimental Protocol
Materials and Equipment:
-
L-(+)-Rhamnose monohydrate
-
Anhydrous Pyridine
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes
-
Rotary evaporator
-
Vacuum pump
-
Glassware for filtration
Procedure:
-
Preparation of the Reaction Vessel: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.
-
Dissolution of L-Rhamnose: To the flask, add L-(+)-rhamnose monohydrate (e.g., 1.82 g, 10 mmol). Add 20 mL of anhydrous pyridine and stir the mixture at room temperature until the sugar is completely dissolved.
-
Addition of Silylating Agents: While stirring, add hexamethyldisilazane (HMDS) (e.g., 4.2 mL, 20 mmol) to the solution via syringe. Subsequently, add trimethylchlorosilane (TMCS) (e.g., 2.5 mL, 20 mmol) dropwise via syringe. The addition of TMCS may cause the formation of a white precipitate (ammonium chloride).
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.
-
Work-up: After the reaction is complete, the white precipitate is removed by filtration under an inert atmosphere. The filtrate is collected in a clean, dry round-bottom flask.
-
Solvent Removal: The pyridine is removed from the filtrate under reduced pressure using a rotary evaporator. Care should be taken to avoid excessive heating.
-
Product Isolation: The resulting oily residue is the crude this compound. For most applications, this crude product is of sufficient purity. If necessary, further purification can be achieved by distillation under high vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Trimethylsilyl-L-(+)-rhamnose as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates for drug development, the selection of an appropriate protecting group strategy is paramount. L-(+)-Rhamnose, a 6-deoxy-L-mannose, is a crucial monosaccharide unit found in numerous bacterial polysaccharides and natural products, making it a key target in the development of vaccines and therapeutics. The trimethylsilyl (TMS) group offers a versatile and labile protecting group for the hydroxyl moieties of rhamnose. This document provides detailed application notes and protocols for the use of trimethylsilyl-L-(+)-rhamnose in chemical synthesis.
The per-O-trimethylsilylation of L-rhamnose renders the sugar soluble in nonpolar organic solvents and amenable to various analytical techniques, such as gas chromatography. While bulkier silyl ethers like tert-butyldimethylsilyl (TBS) are often employed to influence the conformation and stereochemical outcome of glycosylation reactions, the smaller TMS group provides a more labile option, allowing for mild deprotection conditions.[1] This lability, however, requires careful consideration of reaction conditions to prevent premature cleavage.[1]
Data Presentation
Table 1: Physicochemical Properties of Per-O-Trimethylsilyl-L-(+)-rhamnose
| Property | Value | Reference |
| Chemical Formula | C₁₈H₄₄O₅Si₄ | [2] |
| Molecular Weight | 452.9 g/mol | [2] |
| Synonyms | 1,2,3,4-Tetrakis-O-(trimethylsilyl)-L-rhamnopyranose, 6-Deoxy-1,2,3,4-tetrakis-O-(trimethylsilyl)-L-mannopyranose | [2][3] |
| Appearance | Colorless oil or solid | General Knowledge |
Table 2: Comparison of Silyl Protecting Groups for Rhamnose
| Protecting Group | Key Features | Typical Deprotection Conditions |
| Trimethylsilyl (TMS) | Labile, small steric hindrance. | Mildly acidic or basic conditions, fluoride ions (e.g., TBAF).[1] |
| tert-Butyldimethylsilyl (TBS) | More stable than TMS, moderate steric bulk. | Stronger acidic conditions, fluoride ions. |
| Triisopropylsilyl (TIPS) | Very stable, large steric hindrance. | Stronger fluoride sources, harsher acidic conditions. |
Experimental Protocols
Protocol 1: Per-O-trimethylsilylation of L-(+)-Rhamnose
This protocol describes the exhaustive silylation of all hydroxyl groups of L-(+)-rhamnose to yield 1,2,3,4-Tetrakis-O-(trimethylsilyl)-L-rhamnopyranose.
Materials:
-
L-(+)-Rhamnose monohydrate
-
Anhydrous Pyridine
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Toluene
-
Methanol
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve L-(+)-rhamnose monohydrate (1 equivalent) in anhydrous pyridine (10-20 volumes).
-
Silylation: To the stirred solution, add hexamethyldisilazane (HMDS, 4 equivalents) followed by the dropwise addition of trimethylchlorosilane (TMCS, 2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up:
-
Quench the reaction by the slow addition of cold methanol.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess reagents.
-
Dissolve the residue in a nonpolar organic solvent like hexane or diethyl ether.
-
Wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by vacuum distillation or flash column chromatography on silica gel (using a non-polar eluent system, e.g., hexane/ethyl acetate) to yield pure 1,2,3,4-Tetrakis-O-(trimethylsilyl)-L-rhamnopyranose as a colorless oil.
-
Protocol 2: Glycosylation using a Per-silylated Rhamnosyl Donor (Illustrative Example)
While direct glycosylation with per-O-trimethylsilylated rhamnose is less common than with donors having other protecting groups, it can be achieved by in-situ conversion to a more reactive species, such as a glycosyl iodide.
Materials:
-
1,2,3,4-Tetrakis-O-(trimethylsilyl)-L-rhamnopyranose (Donor)
-
Glycosyl Acceptor (e.g., a partially protected monosaccharide with a free hydroxyl group)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl iodide (TMSI)
-
Molecular sieves (4 Å)
-
Inert atmosphere setup
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 1,2,3,4-Tetrakis-O-(trimethylsilyl)-L-rhamnopyranose donor (1.2 equivalents) and the glycosyl acceptor (1 equivalent) in anhydrous DCM. Add activated molecular sieves.
-
Activation and Glycosylation: Cool the mixture to -78 °C. Slowly add trimethylsilyl iodide (TMSI, 1.5 equivalents). Allow the reaction to stir at this temperature and slowly warm to room temperature over several hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Dilute with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Deprotection and Purification:
-
Concentrate the organic phase. The TMS protecting groups are often labile and may be partially or fully cleaved during work-up or subsequent purification.
-
A full deprotection of the remaining TMS groups can be performed using a mild acid (e.g., acetic acid in THF/water) or a fluoride source (e.g., tetrabutylammonium fluoride - TBAF in THF).
-
Purify the resulting disaccharide by flash column chromatography.
-
Visualizations
Diagram 1: General Workflow for Silylation and Glycosylation
Caption: Synthetic pathway for using TMS-protected rhamnose.
Diagram 2: Signaling the Role of Rhamnose in Drug Development
References
- 1. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C18H44O5Si4 | CID 11858821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beta-L-Mannopyranose, 6-deoxy-1,2,3,4-tetrakis-O-(trimethylsilyl)- | C18H44O5Si4 | CID 6427853 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trimethylsilyl-L-(+)-rhamnose in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trimethylsilyl-L-(+)-rhamnose and its derivatives in glycosylation reactions, a critical process in the synthesis of complex carbohydrates, glycoconjugates, and various therapeutics. The strategic use of silyl protecting groups on the rhamnose donor significantly influences the stereochemical outcome of the glycosylation, enabling selective formation of α- or β-glycosidic linkages.
Core Concepts
L-Rhamnose is a deoxyhexose sugar found in many natural products, including bacterial polysaccharides and plant glycosides.[1][2] The stereoselective synthesis of rhamnosides is a key challenge in carbohydrate chemistry. The introduction of trimethylsilyl (TMS) or other bulky silyl groups, such as tert-butyldimethylsilyl (TBS), as protecting groups on the rhamnose donor can enforce a specific ring conformation, thereby directing the stereochemical outcome of the glycosylation reaction.[3][4][5] For instance, the presence of bulky silyl groups can favor an axial-rich conformation of the rhamnosyl donor, leading to enhanced β-selectivity in glycosylation reactions.[3][4][5]
Applications in Synthesis
Trimethylsilylated rhamnose donors are valuable intermediates in the synthesis of a variety of biologically active molecules:
-
Oligosaccharides: Building blocks for complex glycans involved in cell recognition and signaling.[6][7][8]
-
Glycolipids: Synthesis of antitumor ether lipids and immunogenic glycolipids.[9]
-
Natural Products: Derivatization of cardiotonic steroids to modulate their biological activity.[10]
Experimental Data and Protocols
The following sections detail experimental conditions and protocols for glycosylation reactions using silylated L-rhamnose donors.
Influence of Silyl Protecting Groups on Glycosylation Stereoselectivity
The strategic placement of tert-butyldimethylsilyl (TBS) groups on a 2-O-rhamnosylated glucosyl donor has been shown to be crucial for achieving high β-selectivity in glycosylation reactions. The following table summarizes the effect of the protecting group pattern on the α/β ratio of the glycosylation product.
| Donor Protecting Group Pattern (Rhamnose Moiety) | Glycosyl Acceptor | Promoter | α/β Ratio | Reference |
| 2,3,4-tris-O-TBS | Cholestanol | Not specified | 4/96 | [5] |
| 3,4-di-O-TBS | Cholestanol | Not specified | ≥1/99 | [5] |
| 2-O-TBDPS | Cholesterol | TMSOTf | 44/56 | [3] |
Table 1: Effect of silyl protecting group patterns on the stereoselectivity of glycosylation.
Protocol 1: General Procedure for TMSOTf-Mediated Glycosylation
This protocol describes a general method for the glycosylation of an alcohol with a silylated rhamnosyl donor, activated by trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Materials:
-
Silylated L-rhamnosyl donor (e.g., ethyl 2-O-[2,3,4-tris-O-tert-butyldimethylsilyl (TBS)-α-L-rhamnopyranosyl]-3,4,6-tris-O-TBS-thio-β-D-glucopyranoside)
-
Glycosyl acceptor (e.g., Cholesterol)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A mixture of the silylated rhamnosyl donor, the glycosyl acceptor, and freshly activated 4 Å molecular sieves in anhydrous DCM is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
The mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C).
-
TMSOTf (as a solution in DCM) is added dropwise to the reaction mixture.
-
The reaction is stirred at the same temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is filtered, and the organic layer is separated, washed with brine, and dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired glycoside.[3]
Protocol 2: Synthesis of a Thioglycoside Donor
This protocol outlines the preparation of a phenyl thioglycoside of L-rhamnose, a common precursor for glycosylation reactions.
Materials:
-
1,2,3,4-O-Tetraacetyl-α,β-L-rhamnopyranoside
-
Thiophenol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
1,2,3,4-O-Tetraacetyl-α,β-L-rhamnopyranoside and thiophenol are dissolved in anhydrous DCM and stirred under an inert atmosphere.
-
The solution is cooled to 0 °C, and BF₃·OEt₂ is added dropwise.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is diluted with DCM and washed with saturated aqueous NaHCO₃ and water.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the phenyl thioglycoside.[9]
Visualizing Glycosylation Pathways
The following diagrams illustrate key concepts and workflows in glycosylation reactions involving silylated rhamnose donors.
Caption: General mechanism of a promoter-mediated glycosylation reaction.
Caption: A typical experimental workflow for a glycosylation reaction.
Caption: Influence of silyl groups on stereoselective β-glycosylation.
References
- 1. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. β-Selective Glycosylation Using Axial-Rich and 2-O-Rhamnosylated Glucosyl Donors Controlled by the Protecting Pattern of the Second Sugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Glycosylation via locked anomeric configuration: stereospecific synthesis of oligosaccharides containing the beta-D-mannopyranosyl and beta-L-rhamnopyranosyl linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective (α)-l-Rhamnosylation and Neuroprotective Activity Exploration of Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Trimethylsilyl-L-(+)-rhamnose
Introduction
L-rhamnose is a naturally occurring deoxy-hexose sugar found in various biological systems, including plant polysaccharides and bacterial cell walls.[1] For analytical purposes, particularly for gas chromatography (GC), L-rhamnose and other carbohydrates require derivatization to increase their volatility and thermal stability.[2] Trimethylsilylation (TMS) is a common and effective derivatization technique where active hydrogen atoms in hydroxyl groups are replaced by a trimethylsilyl group (-Si(CH₃)₃).[3] This process significantly reduces the polarity of the carbohydrate and makes it amenable to GC-based analysis.[4]
This document provides detailed application notes and experimental protocols for the characterization of Trimethylsilyl-L-(+)-rhamnose using several key analytical techniques. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS is the most powerful and widely used technique for the analysis of silylated carbohydrates.[4] The trimethylsilylation process makes L-rhamnose sufficiently volatile to be separated by gas chromatography.[5] The high separation efficiency of the gas chromatograph combined with the structural information provided by the mass spectrometer allows for definitive identification and quantification of this compound, even in complex biological matrices.[6] The electron ionization (EI) mass spectra of TMS-sugars yield characteristic fragmentation patterns that can be used for structural confirmation and library matching.
Experimental Protocol: Two-Step Derivatization and GC-MS Analysis
This protocol is a two-step process involving methoximation followed by silylation. Methoximation is crucial as it prevents the formation of multiple anomeric forms (α and β) of the sugar during silylation, resulting in a single, stable derivative for each sugar and simplifying the resulting chromatogram.[3]
Materials:
-
L-rhamnose standard or dried sample extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MOX)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or incubator
-
GC-MS system with an appropriate capillary column (e.g., TR-5MS or equivalent)
Procedure:
-
Sample Preparation: Ensure the sample containing L-rhamnose is completely dry. Lyophilization or drying under a stream of nitrogen is recommended. Moisture can deactivate the silylation reagent.[7]
-
Methoximation:
-
Silylation:
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Injector Temperature: 250°C (splitless mode).[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Mass Spectrometer Settings:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
Data Presentation: Expected Mass Spectral Data
The mass spectrum of per-O-trimethylsilyl-L-rhamnose will exhibit several characteristic ions resulting from the fragmentation of the molecule.
| m/z (Mass-to-Charge Ratio) | Ion Identity/Fragment |
| 73 | [Si(CH₃)₃]⁺ - Base peak, characteristic of TMS derivatives |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ - Common rearrangement ion |
| 204 | Fragment from cleavage of the sugar ring |
| 217 | Fragment from cleavage adjacent to the ring oxygen |
| 305 | Fragment containing a significant portion of the sugar backbone |
| 452 | [M]⁺ - Molecular ion (C₁₈H₄₄O₅Si₄)[8] |
Visualization: GC-MS Workflow
Caption: Workflow for the derivatization and GC-MS analysis of L-rhamnose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.[9] While GC-MS is excellent for identification and quantification, NMR provides detailed information about the molecular structure, including the number and location of the TMS groups and the stereochemistry of the rhamnose ring.[10] ¹H NMR confirms the presence of methyl protons from the TMS groups and the rhamnose backbone protons. ¹³C NMR identifies the carbons of the rhamnose skeleton and the TMS methyl carbons. 2D NMR experiments like COSY and HSQC can be used to assign all proton and carbon signals definitively.[11]
Experimental Protocol
Materials:
-
Purified this compound sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR spectrometer (500 MHz or higher recommended for carbohydrate analysis)[9]
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified TMS-rhamnose derivative in 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
If necessary for full assignment, acquire 2D NMR spectra, such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the rhamnose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
-
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the expected chemical shift ranges for the key protons and carbons in this compound dissolved in CDCl₃.
| Nucleus | Group | Expected Chemical Shift (δ, ppm) |
| ¹H | TMS Protons (-Si(CH₃)₃) | 0.0 - 0.3 |
| Rhamnose Ring Protons (H1-H5) | 3.0 - 5.5[9] | |
| Rhamnose Methyl Protons (H6) | ~1.2 | |
| ¹³C | TMS Carbons (-Si(CH₃)₃) | -1.0 - 2.0 |
| Rhamnose Ring Carbons (C1-C5) | 60 - 110[9] | |
| Rhamnose Methyl Carbon (C6) | ~18 |
Visualization: NMR Structural Correlation
Caption: Correlation between TMS-Rhamnose structure and its expected NMR signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note
FT-IR spectroscopy is a rapid and simple method to verify the successful silylation of L-rhamnose. The analysis focuses on the disappearance of the broad O-H stretching band of the starting carbohydrate and the appearance of new, characteristic bands corresponding to the incorporated trimethylsilyl groups. This technique is primarily qualitative, confirming the functional group transformation rather than providing detailed structural elucidation.
Experimental Protocol
Materials:
-
L-rhamnose (starting material)
-
Purified this compound (product)
-
FT-IR spectrometer
-
Potassium bromide (KBr) powder and pellet press, or Attenuated Total Reflectance (ATR) accessory
Procedure (KBr Pellet Method):
-
Sample Preparation: Mix a small amount (~1 mg) of the TMS-rhamnose sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly to create a fine, homogeneous powder.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Comparison: Acquire a spectrum of the underivatized L-rhamnose starting material using the same method for comparison.
Data Presentation: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Interpretation |
| ~3400 (broad) | O-H stretch | Present in L-rhamnose; absent or greatly diminished in the TMS derivative. |
| 2960 | C-H stretch (in -CH₃) | Present in both, but stronger in the TMS derivative due to Si-CH₃ groups.[12] |
| 1257 | Si-CH₃ symmetric bending | Appears in the TMS derivative; characteristic of the TMS group.[12] |
| 1100 - 1000 | Si-O-C stretch | Appears in the TMS derivative. |
| 850, 750 | Si-C stretch and -CH₃ rock | Appears in the TMS derivative; strong, characteristic bands.[12] |
Visualization: FT-IR Analysis Workflow
References
- 1. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]
- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thescipub.com [thescipub.com]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scbt.com [scbt.com]
- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 10. cigs.unimo.it [cigs.unimo.it]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: NMR Spectroscopic Analysis of Trimethylsilyl-L-(+)-rhamnose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
L-(+)-rhamnose is a naturally occurring deoxy sugar that is a component of many plant glycosides and bacterial cell walls. The characterization of its derivatives is crucial in various fields, including glycobiology and drug development. Trimethylsilylation is a common derivatization technique used to increase the volatility and solubility of carbohydrates for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy. The introduction of trimethylsilyl (TMS) groups on the hydroxyl moieties of L-(+)-rhamnose enhances its solubility in organic solvents typically used for NMR, allowing for detailed structural elucidation. This note details the methodology for this derivatization and subsequent NMR analysis.
Data Presentation
As of the latest literature search, comprehensive and assigned ¹H and ¹³C NMR data for the α and β anomers of Trimethylsilyl-L-(+)-rhamnose has not been published. The following tables are provided as a template for the presentation of such data once acquired.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Proton | α-anomer δ (ppm) | α-anomer J (Hz) | β-anomer δ (ppm) | β-anomer J (Hz) |
| H-1 | Data not available | Data not available | Data not available | Data not available |
| H-2 | Data not available | Data not available | Data not available | Data not available |
| H-3 | Data not available | Data not available | Data not available | Data not available |
| H-4 | Data not available | Data not available | Data not available | Data not available |
| H-5 | Data not available | Data not available | Data not available | Data not available |
| H-6 (CH₃) | Data not available | Data not available | Data not available | Data not available |
| TMS (Si(CH₃)₃) | Data not available | Data not available |
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | α-anomer δ (ppm) | β-anomer δ (ppm) |
| C-1 | Data not available | Data not available |
| C-2 | Data not available | Data not available |
| C-3 | Data not available | Data not available |
| C-4 | Data not available | Data not available |
| C-5 | Data not available | Data not available |
| C-6 (CH₃) | Data not available | Data not available |
| TMS (Si(CH₃)₃) | Data not available | Data not available |
Experimental Protocols
The following is a generalized protocol for the per-O-trimethylsilylation of L-(+)-rhamnose for NMR analysis. This procedure is based on established methods for the silylation of carbohydrates.
1. Materials and Reagents:
-
L-(+)-rhamnose
-
Anhydrous pyridine
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Nitrogen or Argon gas supply
-
Glassware (round-bottom flask, magnetic stirrer, syringes, etc.), oven-dried
-
NMR tubes
2. Trimethylsilylation Procedure:
-
Drying of L-(+)-rhamnose: Dry L-(+)-rhamnose under vacuum over P₂O₅ for at least 24 hours to remove any residual water.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of dry nitrogen or argon, dissolve 100 mg of anhydrous L-(+)-rhamnose in 2 mL of anhydrous pyridine.
-
Addition of Silylating Agents: To the stirred solution, add 1 mL of hexamethyldisilazane (HMDS) dropwise using a syringe. Following the addition of HMDS, add 0.5 mL of trimethylchlorosilane (TMCS) dropwise. The addition of TMCS may cause the formation of a white precipitate (pyridinium hydrochloride).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitoring by TLC is possible, but complete derivatization is generally assumed after this time).
-
Work-up:
-
Centrifuge the reaction mixture to pellet the pyridinium hydrochloride precipitate.
-
Carefully decant the supernatant containing the silylated rhamnose into a clean, dry flask.
-
Evaporate the pyridine and excess silylating reagents under a stream of dry nitrogen or by rotary evaporation at a low temperature (< 40 °C).
-
To remove residual pyridine, co-evaporate the residue with anhydrous toluene (2 x 5 mL).
-
-
Sample Preparation for NMR:
-
Dry the resulting oily residue under high vacuum to remove all volatile components.
-
Dissolve the dried this compound in an appropriate volume of deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Transfer the solution to an NMR tube for analysis.
-
3. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (for complete assignment):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C nuclei.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations (2-3 bonds).
-
Visualizations
The following diagrams illustrate the logical workflow of the experimental procedure.
Caption: Experimental Workflow from L-(+)-Rhamnose to NMR Data Analysis.
Caption: NMR Data Integration for Structural Elucidation.
Application Note: Analysis of L-(+)-Rhamnose by Gas Chromatography-Mass Spectrometry (GC-MS) following Trimethylsylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(+)-rhamnose is a naturally occurring deoxy sugar that is a component of many plant glycosides and bacterial cell walls. Its analysis is crucial in various fields, including food science, microbiology, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of carbohydrates like rhamnose. However, due to their low volatility, carbohydrates require derivatization prior to GC-MS analysis. Trimethylsilylation is a common and effective derivatization method that replaces active hydrogens on the sugar molecule with trimethylsilyl (TMS) groups, increasing volatility and thermal stability. This application note provides a detailed protocol for the analysis of L-(+)-rhamnose using GC-MS after trimethylsilylation and presents typical mass spectral data.
Experimental Protocol
This protocol outlines a two-step derivatization procedure involving oximation followed by trimethylsilylation. The initial oximation step is crucial as it converts the cyclic hemiacetals of reducing sugars into their open-chain oxime derivatives, which prevents the formation of multiple anomeric peaks in the chromatogram.[1][2]
Materials:
-
L-(+)-Rhamnose standard
-
Pyridine, anhydrous
-
Hydroxylamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane, GC grade
-
Internal standard (e.g., sorbitol or myo-inositol)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the dried sample or standard into a reaction vial.
-
If the sample is in solution, evaporate it to dryness under a stream of nitrogen.
-
-
Oximation:
-
Trimethylsilylation:
-
Sample Analysis by GC-MS:
-
After cooling to room temperature, the sample is ready for injection. If necessary, centrifuge the sample to pellet any precipitate and transfer the supernatant to a GC vial.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of trimethylsilylated rhamnose. These may need to be optimized for specific instruments and applications.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless or split (e.g., 10:1)[7] |
| Oven Program | Initial temperature of 70°C, hold for 4 min, then ramp to 310°C at 5°C/min, and hold for 10 min.[6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| Ion Source Temperature | 230°C[8] |
| Transfer Line Temp | 280°C |
| Mass Range | m/z 40-600 |
| Scan Mode | Full Scan |
Data Presentation
The mass spectrum of trimethylsilyl-L-(+)-rhamnose is characterized by a series of fragment ions. The molecular ion of the fully silylated rhamnose (4 TMS groups) is expected at m/z 452, but it is often of low abundance or absent in EI spectra.[9] The fragmentation pattern is dominated by ions resulting from cleavages of the carbon backbone and losses of TMS groups.
Table 1: Characteristic Mass Spectral Data for this compound
| Retention Time (min) | m/z (Fragment Ion) | Relative Abundance | Putative Fragment Identity |
| ~12.4-12.5[10] | 73 | High | [Si(CH₃)₃]⁺ |
| 117[10] | Moderate | [CH=O-Si(CH₃)₃]⁺ | |
| 147 | Moderate-High | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | |
| 191 | Moderate | Fragment from sugar ring | |
| 204 | High | Fragment from sugar ring | |
| 217 | Moderate-High | Fragment from sugar ring | |
| 319 | Low-Moderate | Fragment from sugar ring |
Relative abundances are general estimates and can vary depending on instrumentation and analytical conditions.
Diagrams
Caption: Experimental workflow for GC-MS analysis of rhamnose.
Discussion
The derivatization protocol presented is robust and reproducible for the analysis of L-(+)-rhamnose. The choice of silylating reagent (MSTFA or BSTFA) can be based on laboratory preference, as both are effective. The addition of a catalyst like TMCS can enhance the reaction rate. It is critical to perform the derivatization under anhydrous conditions, as moisture will deactivate the silylating reagents.[11]
The mass spectrum of trimethylsilylated rhamnose provides a characteristic fingerprint for its identification. The prominent ions at m/z 73, 147, 204, and 217 are particularly useful for selected ion monitoring (SIM) mode analysis, which can increase sensitivity and selectivity for quantitative studies. The fragmentation of silylated carbohydrates generally proceeds through cleavage of the carbon-carbon bonds within the sugar ring and loss of trimethylsilanol [(CH₃)₃SiOH] groups.
Conclusion
This application note provides a comprehensive and detailed protocol for the derivatization and subsequent GC-MS analysis of L-(+)-rhamnose. The provided experimental parameters and mass spectral data will aid researchers in the successful identification and quantification of rhamnose in various sample matrices. The workflow and data serve as a valuable resource for scientists in academic and industrial settings, including those in drug development where carbohydrate analysis is essential.
References
- 1. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. [Carbohydrate analysis by gas-liquid chromatography]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 8. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Deprotection of Trimethylsilyl-L-(+)-rhamnose
Audience: Researchers, scientists, and drug development professionals.
Introduction: The protection of hydroxyl groups is a critical strategy in the multi-step synthesis of complex molecules, particularly carbohydrates. The trimethylsilyl (TMS) ether is a widely used protecting group for alcohols due to its ease of installation, stability in many reaction conditions, and, most importantly, its facile removal under mild conditions.[1] Trimethylsilyl-L-(+)-rhamnose, a per-silylated derivative of L-rhamnose, is a common intermediate that allows for regioselective modifications at other positions or prevents unwanted side reactions. The final and crucial step in many synthetic pathways involving this intermediate is the quantitative removal (deprotection) of the TMS groups to regenerate the free hydroxyls of L-rhamnose. This note provides an overview of common deprotection methods, quantitative data for comparison, and detailed experimental protocols.
Methods for TMS Ether Deprotection
The cleavage of the silicon-oxygen bond in TMS ethers is typically achieved under acidic, basic, or fluoride-mediated conditions.[2][3] The choice of method depends on the overall stability of the substrate and the presence of other protecting groups.
-
Fluoride-Mediated Deprotection: This is the most common and highly specific method for cleaving silyl ethers. The high strength of the silicon-fluoride (Si-F) bond (approx. 142 kcal/mol) provides a strong thermodynamic driving force for the reaction.[1] Reagents like tetra-n-butylammonium fluoride (TBAF) are frequently used and are compatible with a wide range of functional groups.[4][5]
-
Acid-Catalyzed Deprotection: TMS ethers are labile to hydrolysis under acidic conditions.[1] Dilute mineral acids or organic acids in aqueous or alcoholic solvents can effectively remove TMS groups. The relative stability of silyl ethers to acidic conditions is generally TMS < TES < TBS < TIPS < TBDPS.[6]
-
Base-Catalyzed Deprotection: While more stable to base than to acid, TMS ethers can be cleaved under basic conditions, often requiring solvolysis. A common method involves using potassium carbonate in methanol, which is considered very mild.[1][7]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various conditions for the deprotection of silyl ethers. While data specifically for this compound is not always available, these examples on analogous substrates illustrate the general conditions and efficacy of each method.
| Method/Reagent System | Substrate Type | Conditions | Time | Yield (%) | Notes |
| Fluoride-Mediated | |||||
| Tetrabutylammonium fluoride (TBAF) | General Silyl Ethers | THF, 25 °C | ~1-3 h | High | Most common method; can be basic, so buffering with AcOH is sometimes needed.[3][4] |
| HF-Pyridine | Primary TBS Ether | 10:1 THF:Pyridine, 0 °C | 8 h | High | Excellent selectivity; reactions must be conducted in plastic containers.[6] |
| Acid-Catalyzed | |||||
| Acetic Acid | General Silyl Ethers | 4:1:1 AcOH:THF:H₂O, Room Temp. | Slow | Variable | Very slow but can be highly selective.[6] |
| Camphorsulfonic acid (CSA) | Primary TBS Ether | 10 mol% CSA, 1:1 MeOH:DCM, 0 °C | 2 h | High | Faster than PPTS; p-TsOH is even faster.[6] |
| Acetyl Chloride (catalytic) | TBDMS/TBDPS Ethers | Dry MeOH, Room Temp. | 0.5 - 6 h | >90% | Mild method that generates HCl in situ; tolerates various other protecting groups.[4] |
| Base-Catalyzed | |||||
| Potassium Carbonate (K₂CO₃) | Trimethylsilyl Ethers | Methanol, Room Temp. | 1 - 2 h | High | Considered one of the mildest conditions for TMS ether cleavage.[7] |
| Lewis Acid / Other | |||||
| Iron(III) Tosylate (Fe(OTs)₃) | TBDMS/TES/TIPS Ethers | 2 mol% in CH₃OH, Room Temp. | 1 - 24 h | ~95% | Mild, catalytic method; TBDPS and Boc groups are unaffected.[8] |
| Potassium Permanganate (KMnO₄)/Alumina | Trimethylsilyl Ethers | Solvent-free, grinding at Room Temp. | 2 - 15 min | 85-95% | Oxidative deprotection method to yield the corresponding carbonyl compound, not the alcohol.[9] |
Experimental Protocols
Protocol 1: Fluoride-Mediated Deprotection using TBAF
This protocol describes the general procedure for removing TMS groups using Tetra-n-butylammonium fluoride (TBAF).
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
TBAF (1.0 M solution in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the 1.0 M solution of TBAF in THF (1.1 eq per silyl group) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product, L-rhamnose, is very polar and will have a low Rf value.
-
Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Note: Due to the high polarity of L-rhamnose, it may partition into the aqueous layer. Careful extraction is necessary.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure L-rhamnose.
Protocol 2: Acid-Catalyzed Deprotection using HCl in Methanol
This protocol is effective for acid-labile TMS groups.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Acetyl chloride or concentrated Hydrochloric acid (HCl)
-
Triethylamine (NEt₃) or saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1-0.2 M) in a round-bottom flask and cool to 0 °C.
-
Slowly add a catalytic amount of acetyl chloride (which generates HCl in situ) or a few drops of concentrated HCl.
-
Stir the reaction at 0 °C or allow it to warm to room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 30 minutes to 2 hours.[1]
-
Upon completion, neutralize the acid by carefully adding triethylamine or saturated NaHCO₃ solution until the solution is pH ~7.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be co-evaporated with toluene to remove residual water.
-
Purify the crude L-rhamnose via recrystallization or silica gel chromatography.
Visualizations
Chemical Transformation
Caption: General deprotection of this compound.
Experimental Workflow
Caption: A typical workflow for silyl ether deprotection.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. scholars.iwu.edu [scholars.iwu.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Trimethylsilyl-L-(+)-rhamnose Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Rhamnose, a naturally occurring deoxy sugar, is a crucial component of various bacterial polysaccharides and plant glycosides. The chemical modification of its hydroxyl groups is a common strategy in carbohydrate chemistry to enhance solubility in organic solvents, increase volatility for gas chromatography, and to serve as protecting groups during multi-step syntheses of complex glycoconjugates. Trimethylsilylation is a widely employed method for the protection of hydroxyl groups, converting them into trimethylsilyl (TMS) ethers. This document provides detailed protocols for the synthesis of Trimethylsilyl-L-(+)-rhamnose, along with data presentation and diagrams to facilitate understanding and application in a research and development setting.
Data Presentation
The following table summarizes the key quantitative data for L-(+)-rhamnose and its per-O-trimethylsilylated derivative.
| Parameter | L-(+)-Rhamnose | This compound | Reference |
| Molecular Formula | C₆H₁₂O₅ | C₁₈H₄₄O₅Si₄ | [1] |
| Molecular Weight | 164.16 g/mol | 452.88 g/mol | [1] |
| Appearance | White crystalline powder | Colorless oil or low-melting solid | General knowledge |
| Solubility | Soluble in water | Soluble in non-polar organic solvents (e.g., hexane, dichloromethane) | General knowledge |
| Key GC-MS Fragments (m/z) | N/A | 204, 191 | PubChem CID 11858821 |
Experimental Protocols
Protocol 1: Synthesis of Per-O-Trimethylsilyl-L-(+)-rhamnose
This protocol describes the complete silylation of all hydroxyl groups of L-(+)-rhamnose using hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in pyridine. This method is robust and widely used for the derivatization of carbohydrates.[2][3]
Materials:
-
L-(+)-Rhamnose
-
Anhydrous Pyridine
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Hexane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with a magnetic stirrer
-
Septum and nitrogen inlet
-
Syringes
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Preparation: Dry a 50 mL round-bottom flask under flame or in an oven and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reactant Setup: Add L-(+)-rhamnose (e.g., 1.0 g, 6.09 mmol) to the flask.
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous pyridine (10 mL) to the flask and stir the mixture until the rhamnose is fully dissolved.
-
Silylating Agent Addition: Add hexamethyldisilazane (HMDS) (e.g., 3.2 mL, 15.2 mmol, 2.5 eq) to the solution via syringe.
-
Catalyst Addition: Slowly add trimethylchlorosilane (TMCS) (e.g., 0.97 mL, 7.6 mmol, 1.25 eq) to the stirring solution at room temperature. A white precipitate of ammonium chloride may form.[3]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a non-polar eluent system (e.g., hexane:ethyl acetate 9:1).
-
Work-up:
-
Once the reaction is complete, add 20 mL of anhydrous hexane to the reaction mixture.
-
Filter the mixture through a pad of Celite to remove the precipitated ammonium salts.
-
Wash the filter cake with additional anhydrous hexane (2 x 10 mL).
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic phase sequentially with cold saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Caution: Perform washing carefully as some gas evolution may occur.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
For higher purity, the resulting oil can be purified by distillation under high vacuum or by flash chromatography on silica gel using a non-polar eluent system.[4] However, for many applications, the product after evaporation of the solvent is of sufficient purity.
-
Characterization:
-
¹H NMR: The spectrum is expected to show characteristic signals for the trimethylsilyl groups, typically in the range of 0.1-0.3 ppm, in addition to the signals for the sugar backbone protons.[5]
-
¹³C NMR: The spectrum should show signals for the carbons of the TMS groups around 0-2 ppm, along with the signals for the rhamnose carbon skeleton.[6][7]
-
GC-MS: The per-silylated rhamnose can be analyzed by GC-MS. The mass spectrum is expected to show characteristic fragmentation patterns for trimethylsilylated sugars.[8]
Visualizations
Logical Workflow for Silylation of L-Rhamnose
References
- 1. Rhamnose [webbook.nist.gov]
- 2. [Carbohydrate analysis by gas-liquid chromatography]:Glycoscience Protocol Online Database [jcggdb.jp]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of Silyl Ethers in Modern Carbohydrate Synthesis
Introduction
Silyl ethers are indispensable tools in carbohydrate chemistry, serving as versatile protecting groups for hydroxyl functionalities.[1] Their widespread use stems from their ease of introduction and removal under mild and specific conditions, their tunable stability based on the substituents on the silicon atom, and their profound influence on the reactivity and stereoselectivity of glycosylation reactions.[2][3] For researchers in drug development and synthetic chemistry, a deep understanding of silyl ether chemistry is paramount for the efficient construction of complex oligosaccharides and glycoconjugates.[4]
Key Advantages of Silyl Ethers:
-
Orthogonality: Silyl ethers form a crucial part of orthogonal protection strategies. They are selectively cleaved by fluoride ions, a condition that leaves most other common protecting groups—such as benzyl ethers, acetals, and esters—intact.[2][5]
-
Tunable Stability: The stability of silyl ethers towards acidic or basic conditions can be finely tuned by varying the steric bulk of the alkyl groups on the silicon atom.[6] This allows for selective deprotection of one silyl ether in the presence of another.
-
Enhanced Reactivity: Compared to electron-withdrawing acyl protecting groups, silyl ethers are less electron-withdrawing, which increases the reactivity of glycosyl donors, leading to higher yields and faster reactions.[2]
-
Stereochemical Control: The steric bulk of silyl ethers can lock or influence the conformation of the pyranose ring, which can be exploited to control the stereochemical outcome of glycosylation reactions.[2]
-
Regioselective Protection: Bulky silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) will preferentially react with less sterically hindered primary alcohols over secondary ones.[4][7]
Commonly Used Silyl Ethers in Carbohydrate Synthesis
The choice of silyl ether is dictated by the required stability and the specific synthetic strategy. The most popular silyl ethers range from the labile Trimethylsilyl (TMS) group to the very robust Triisopropylsilyl (TIPS) and tert-Butyldiphenylsilyl (TBDPS) groups.[2]
Data Presentation: Stability and Characteristics of Common Silyl Ethers
The relative stability of various silyl ethers is a critical factor in planning a multi-step synthesis. This allows for a hierarchical deprotection strategy.
| Silyl Ether | Abbreviation | Typical Silylating Agent | Relative Stability to Acid[6] | Relative Stability to Base[6] | Key Features & Applications |
| Trimethylsilyl | TMS | TMSCl, HMDS, BSTFA | 1 (Least Stable) | 1 (Least Stable) | Too labile for multi-step synthesis; used for temporary protection or derivatization for GC analysis.[8][9] |
| Triethylsilyl | TES | TESCl, TESOTf | 64 | 10-100 | More stable than TMS; useful for orthogonal strategies where mild acidic removal is needed.[2] |
| tert-Butyldimethylsilyl | TBS / TBDMS | TBDMSCl, TBDMSOTf | 20,000 | ~20,000 | The most common silyl ether; robust, yet easily cleaved by fluoride. Excellent for primary alcohol protection.[1][2] |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, TBDPSOTf | 5,000,000 | ~20,000 | More stable to acid than TBS. Its bulk allows high regioselectivity for primary hydroxyls.[7] |
| Triisopropylsilyl | TIPS | TIPSCl, TIPSOTf | 700,000 | 100,000 (Most Stable) | Highly stable to both acid and base, very bulky. Used for protecting key positions that must survive harsh conditions.[2][7] |
Data Presentation: Influence of Silyl Ethers on Glycosyl Donor Reactivity
Protecting groups significantly alter the electronic properties of the carbohydrate ring, thereby affecting the reactivity of glycosyl donors. Silyl ethers act as "arming" groups.
| Glycosyl Donor Protecting Group | Relative Rate of Glycosylation[2] | Classification |
| Acetyl (Ac) | 1 | Disarmed |
| Benzyl (Bn) | 40 | Armed |
| Single O-TBS | > 80 | Super Armed |
| Three O-TBS | ~ 800 | Super Armed |
Data normalized to the rate of an acetylated thioglycoside donor.[2] This demonstrates that switching from benzyl to silyl ethers can increase reaction rates by an order of magnitude or more.
Experimental Protocols
The following protocols are generalized methodologies and may require optimization for specific substrates. All reactions should be performed in a fume hood using anhydrous solvents and under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: General Procedure for Silylation of a Primary Hydroxyl Group (TBDMS Ether)
This protocol details the regioselective protection of a primary alcohol, such as the 6-OH of a pyranoside, using the sterically demanding TBDMSCl.
-
Preparation: Dissolve the carbohydrate substrate (1.0 mmol) in anhydrous pyridine (10 mL) or a 1:1 mixture of anhydrous CH₂Cl₂ and pyridine.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 mmol, 1.2 eq) to the solution. For more challenging substrates, 4-(dimethylamino)pyridine (DMAP, 0.1 mmol, 0.1 eq) can be added as a catalyst.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Quench the reaction by adding methanol (1 mL). Dilute the mixture with ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 6-O-TBDMS protected carbohydrate.
Protocol 2: General Procedure for Deprotection of a Silyl Ether using TBAF
This is the most common method for silyl ether cleavage, relying on the high affinity of fluoride for silicon.
-
Preparation: Dissolve the silyl-protected carbohydrate (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Addition of Fluoride Source: Add tetra-n-butylammonium fluoride (TBAF, 1.1 mmol, 1.1 eq, as a 1.0 M solution in THF) dropwise to the solution at room temperature.[7] To prevent potential side reactions caused by the basicity of TBAF, the solution can be buffered by adding acetic acid (1.1 mmol, 1.1 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (typically 1-4 hours).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue directly by silica gel column chromatography to remove TBAF salts and obtain the deprotected alcohol.
Visualizations: Workflows and Strategies
Diagrams are essential for visualizing the logical flow of synthetic planning and understanding the relationships between different protecting groups.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. hwpi.harvard.edu [hwpi.harvard.edu]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Optimization of carbohydrate silylation for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Trimethylsilyl-L-(+)-rhamnose as a Precursor for PET Tracer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Trimethylsilyl-L-(+)-rhamnose in the synthesis of fluorine-18 labeled L-rhamnose derivatives for Positron Emission Tomography (PET) imaging. The methodologies outlined are intended to guide researchers in the development of novel PET tracers for potential applications in oncology and infectious disease imaging.
Introduction
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that provides functional and metabolic information about physiological and pathological processes. The development of novel PET tracers is crucial for expanding the diagnostic capabilities of this modality. L-rhamnose, a deoxy sugar, presents an interesting scaffold for PET tracer development due to its potential for selective uptake in certain bacterial and cancer cells. This document details the synthesis of 2-deoxy-2-[¹⁸F]fluoro-L-rhamnose, a promising PET tracer, using this compound as a starting precursor. While published literature primarily details the use of acetyl-protected precursors, this guide provides a protocol adapted for a trimethylsilyl-protected starting material, a common and effective protecting group strategy in carbohydrate chemistry.[1][2]
Overview of the Synthesis
The overall synthetic strategy involves a multi-step process beginning with the commercially available this compound. The key steps include the formation of a suitable leaving group (triflate) at the C2 position, followed by a nucleophilic substitution with [¹⁸F]fluoride. Subsequent deprotection of the silyl ethers yields the final radiolabeled product, 2-deoxy-2-[¹⁸F]fluoro-L-rhamnose.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 2-deoxy-2-[¹⁸F]fluoro-L-rhamnose, based on studies using acetyl-protected precursors. These values provide a benchmark for the synthesis starting from a trimethylsilyl-protected precursor.[1][2]
| Parameter | Value | Reference |
| Overall Radiochemical Yield (non-decay corrected) | 7 - 27% | [1][2] |
| Radiochemical Purity | > 95% | [1][2] |
| Total Synthesis Time | ~ 90 minutes | [1][2] |
| In vivo Stability (in mice) | Stable for at least 60 minutes | [1][2] |
| Primary Route of Elimination | Renal Clearance | [1][2] |
| Background Signal | Low, with minimal tissue or skeletal uptake in healthy mice | [1][2] |
Experimental Protocols
4.1. Materials and Equipment
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)
-
Automated radiochemistry synthesis module (e.g., GE TRACERlab™ FX-N Pro)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Thin-layer chromatography (TLC) scanner
4.2. Synthesis of the Triflate Precursor from this compound
Assumption : This protocol is adapted from methods using acetyl-protected rhamnose. It is assumed that this compound can be similarly converted to the corresponding triflate precursor.
-
Dissolve this compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -20 °C.
-
Slowly add pyridine to the solution.
-
Add trifluoromethanesulfonic anhydride (Tf₂O) dropwise to the cooled solution.
-
Stir the reaction mixture at -20 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the trimethylsilyl-protected rhamnose triflate precursor.
4.3. Automated Radiosynthesis of 2-deoxy-2-[¹⁸F]fluoro-L-rhamnose
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.
-
-
Radiolabeling:
-
Dissolve the trimethylsilyl-protected rhamnose triflate precursor in anhydrous acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 80-100 °C for 10-15 minutes.
-
-
Deprotection (Hydrolysis):
-
After the radiolabeling step, add a solution of hydrochloric acid (e.g., 1 M HCl).
-
Heat the mixture at 100-120 °C for 5-10 minutes to remove the trimethylsilyl protecting groups.
-
-
Purification:
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Pass the crude product through a series of solid-phase extraction (SPE) cartridges (e.g., alumina and C18) to remove unreacted [¹⁸F]fluoride and other impurities.
-
The final product, 2-deoxy-2-[¹⁸F]fluoro-L-rhamnose, is eluted with sterile water for injection.
-
4.4. Quality Control
-
Radiochemical Purity: Determine by analytical HPLC using a suitable column (e.g., a carbohydrate analysis column) and a mobile phase of acetonitrile/water, with detection by a radioactivity detector.
-
Identity of Product: Confirm by co-elution with a non-radioactive 2-deoxy-2-fluoro-L-rhamnose standard on HPLC.
-
Residual Solvents: Analyze by gas chromatography (GC) to ensure levels are within pharmaceutically acceptable limits.
-
pH: Measure the pH of the final product solution to ensure it is suitable for injection (typically pH 5.5-7.5).
-
Sterility and Endotoxin Testing: Perform standard sterility and endotoxin tests before use in biological studies.
Visualizations
Caption: Workflow for the synthesis of 2-deoxy-2-[¹⁸F]fluoro-L-rhamnose.
Caption: Conceptual mechanism of [¹⁸F]Fluoro-Rhamnose uptake and detection.
Conclusion
The protocols and data presented provide a framework for the synthesis and evaluation of 2-deoxy-2-[¹⁸F]fluoro-L-rhamnose using this compound as a precursor. This PET tracer holds potential for the specific imaging of biological processes involving L-rhamnose metabolism, offering a valuable tool for researchers in oncology and infectious diseases. Further optimization of the synthesis, particularly the deprotection step of the trimethylsilyl ethers, may lead to improved radiochemical yields and facilitate the broader application of this promising imaging agent.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trimethylsilyl-L-(+)-rhamnose
Welcome to the technical support center for the synthesis of Trimethylsilyl-L-(+)-rhamnose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure a successful synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| TRS-001 | Incomplete Silylation (Partial derivatization observed by GC-MS) | 1. Presence of moisture in the reaction. 2. Insufficient amount of silylating agent. 3. Short reaction time or low temperature. 4. Poor quality of reagents. | 1. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen. Use anhydrous solvents and reagents. L-rhamnose should be dried under vacuum over a desiccant prior to use. 2. Use a molar excess of the silylating reagents. A common ratio is 2 equivalents of HMDS and 1 equivalent of TMSCl per hydroxyl group. 3. Increase the reaction time and/or temperature. The reaction can be gently heated (e.g., to 60-70°C) to drive it to completion. Monitor the reaction progress by TLC or GC. 4. Use freshly opened or distilled reagents. Pyridine should be stored over KOH pellets. |
| TRS-002 | Low or No Product Yield | 1. Significant moisture contamination leading to hydrolysis of reagents and product. 2. Loss of product during workup. 3. Inefficient reaction conditions. | 1. Rigorously follow anhydrous techniques as described in TRS-001. 2. During the aqueous workup, ensure the pH is not strongly acidic or basic to prevent hydrolysis of the silyl ethers. Minimize contact time with aqueous layers. 3. Optimize the stoichiometry of the silylating agents and the reaction temperature and time. |
| TRS-003 | Formation of Multiple Peaks in GC-MS for the Product | 1. Presence of anomers (α and β) and different ring forms (pyranose and furanose) of the silylated rhamnose. | 1. This is an expected outcome for the silylation of reducing sugars. The different isomers will have slightly different retention times. The mass spectra of these peaks should be very similar. |
| TRS-004 | Precipitate Formation During Reaction | 1. Formation of ammonium chloride (NH₄Cl) as a byproduct of the reaction between HMDS, TMSCl, and any residual water. | 1. This is a normal observation and indicates the reaction is proceeding. The precipitate will be removed during the workup and filtration steps. |
| TRS-005 | Product Degradation During Storage | 1. Hydrolysis of the trimethylsilyl ethers due to exposure to moisture. | 1. Store the final product under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial. For long-term storage, refrigeration is recommended. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use anhydrous conditions for this synthesis?
A1: Trimethylsilylating agents like hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMSCl) react readily with water. This reaction consumes the reagents and leads to the formation of trimethylsilanol, which can further react to form hexamethyldisiloxane. Any moisture present will significantly reduce the yield of the desired this compound and can also lead to the hydrolysis of the product back to L-rhamnose.
Q2: I see multiple peaks for my product in the GC-MS chromatogram. Does this mean my reaction failed?
A2: Not necessarily. L-rhamnose in solution exists as an equilibrium mixture of different isomers (anomers), primarily the α- and β-pyranose forms. Silylation traps these forms, and they will separate during gas chromatography, resulting in multiple peaks with very similar mass spectra. This is a common observation for the GC analysis of silylated reducing sugars.
Q3: Can I use other silylating agents besides HMDS and TMSCl?
A3: Yes, other silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be used. These reagents are often more powerful and can sometimes be used under milder conditions. However, the combination of HMDS and TMSCl in pyridine is a classic and effective method for the complete silylation of sugars.
Q4: How can I confirm that all hydroxyl groups on the L-rhamnose have been silylated?
A4: Mass spectrometry is a key technique. The molecular ion peak (or fragments corresponding to the loss of a methyl group) in the mass spectrum should correspond to the molecular weight of the fully silylated product (452.88 g/mol ). The absence of peaks corresponding to partially silylated rhamnose is a good indicator of a complete reaction. NMR spectroscopy can also be used to confirm the absence of hydroxyl protons.
Q5: What is the role of pyridine in this reaction?
A5: Pyridine serves multiple purposes. It acts as a solvent for the reaction, a base to neutralize the HCl generated from the reaction of TMSCl with the hydroxyl groups of rhamnose, and it can also act as a catalyst.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the per-O-trimethylsilylation of L-rhamnose using hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMSCl) in pyridine.
Materials:
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L-Rhamnose monohydrate
-
Anhydrous Pyridine
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMSCl)
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Toluene
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Hexane
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Dichloromethane
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Celite
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
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Reflux condenser
-
Nitrogen or Argon inlet
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
-
Glassware (oven-dried)
Procedure:
-
Preparation: Dry L-rhamnose monohydrate in a vacuum oven at 60°C for at least 4 hours to remove water. All glassware should be oven-dried and allowed to cool in a desiccator or under a stream of dry nitrogen.
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the dried L-rhamnose (1 equivalent).
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Addition of Reagents: Add anhydrous pyridine (sufficient to dissolve the rhamnose, e.g., 10 mL per gram of rhamnose). Stir the mixture until the rhamnose is fully dissolved. Cool the flask in an ice bath.
-
Silylation: Slowly add hexamethyldisilazane (HMDS, 2.0 equivalents per hydroxyl group; 8 equivalents total). Then, add trimethylchlorosilane (TMSCl, 1.0 equivalent per hydroxyl group; 4 equivalents total) dropwise to the stirred solution.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70°C and stir for 2-4 hours. The formation of a white precipitate (ammonium chloride) is expected.
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Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots, quenching them, and analyzing by GC-MS.
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Workup: Cool the reaction mixture to room temperature. Dilute with hexane or dichloromethane. Filter the mixture through a pad of Celite to remove the ammonium chloride precipitate.
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Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with cold saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Co-evaporate with toluene a few times to remove residual pyridine.
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Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be distilled under high vacuum.
Quantitative Data Summary
The following table summarizes the typical stoichiometry for the synthesis.
| Reagent | Molar Equivalents (per mole of L-Rhamnose) |
| L-Rhamnose | 1.0 |
| Pyridine | Solvent |
| Hexamethyldisilazane (HMDS) | 8.0 |
| Trimethylchlorosilane (TMSCl) | 4.0 |
Yields for this reaction are typically high, often exceeding 90%, provided that anhydrous conditions are strictly maintained.
Visualizations
Experimental Workflow
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting incomplete silylation.
Technical Support Center: Trimethylsilyl-L-(+)-rhamnose Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Trimethylsilyl-L-(+)-rhamnose. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common issues encountered during synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of Moisture: Silylating agents like HMDS and TMSCl, as well as the silylated product, are extremely sensitive to water. | Ensure all glassware is oven-dried and cooled under a desiccator or inert atmosphere (N₂ or Ar). Use anhydrous solvents (e.g., pyridine) and reagents. Handle reagents under an inert atmosphere. |
| Incomplete Reaction: Insufficient silylating agent or reaction time. Steric hindrance of hydroxyl groups can slow down the reaction. | Use a molar excess of the silylating agent mixture (e.g., 2:1 ratio of silylating agent to each hydroxyl group). Increase the reaction time or gently heat the mixture (e.g., to 50-70°C) to drive the reaction to completion. Monitor reaction progress by GC-MS. | |
| Reagent Degradation: Silylating agents may have degraded due to improper storage. | Use fresh or properly stored reagents. Ensure bottles are sealed tightly under an inert atmosphere after use. | |
| Multiple Peaks on GC-MS Chromatogram | Anomeric Isomers: L-rhamnose exists in solution as an equilibrium mixture of α- and β-anomers, which are both silylated, leading to distinct peaks. | This is expected. For quantitative analysis, integrate both anomer peaks. To simplify the chromatogram, perform an oximation step with hydroxylamine hydrochloride or methoxyamine hydrochloride in pyridine prior to silylation. This converts the cyclic sugar into a single open-chain oxime derivative, which is then silylated, resulting in fewer peaks.[1] |
| Incompletely Silylated Intermediates: Some hydroxyl groups may not have reacted, leading to mono-, di-, or tri-silylated products. | Increase reaction time, temperature, or the amount of silylating agent. The addition of a catalyst like trimethylchlorosilane (TMSCl) to hexamethyldisilazane (HMDS) significantly increases reactivity. | |
| Product Degrades During Workup | Hydrolysis: The trimethylsilyl ether groups are susceptible to hydrolysis upon contact with acidic or aqueous conditions. | Perform a non-aqueous workup. After the reaction, centrifuge the mixture to pellet the pyridinium hydrochloride salt and directly analyze the supernatant. If isolation is required, evaporate the solvent and excess reagents under a stream of dry nitrogen. |
| Reaction Mixture Turns Cloudy/Forms Precipitate | Formation of Pyridinium Hydrochloride: When using TMSCl in pyridine, a precipitate of pyridinium hydrochloride salt is formed as a byproduct. | This is a normal and expected observation. The salt can be removed by centrifugation before analysis or by filtration under anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best silylating agent for L-rhamnose?
The most common and effective method for silylating sugars like L-rhamnose is a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMSCl) in anhydrous pyridine. HMDS is the primary silylating agent, while TMSCl acts as a catalyst and drives the reaction to completion. Other powerful reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylsilylimidazole (TMSI) can also be used and are often more reactive, but HMDS/TMSCl is cost-effective and highly efficient.
Q2: Why is pyridine used as the solvent?
Pyridine serves two main purposes. First, it is an excellent solvent for L-rhamnose and the silylating reagents. Second, it acts as a base (an HCl acceptor) to neutralize the hydrochloric acid (HCl) byproduct generated when using TMSCl, preventing it from degrading the product and driving the reaction equilibrium forward.
Q3: How do I know if the silylation reaction is complete?
The best way to monitor the reaction is by gas chromatography-mass spectrometry (GC-MS). Take a small aliquot from the reaction mixture at different time points, remove any precipitate by centrifugation, and inject the supernatant into the GC-MS. The reaction is complete when the peak corresponding to the starting material (or partially silylated intermediates) disappears and the peaks for the fully silylated product (per-O-trimethylsilyl-L-rhamnose) no longer increase in area.
Q4: Can I store the silylated L-rhamnose sample?
Trimethylsilyl ethers are highly susceptible to hydrolysis. For best results, samples should be analyzed immediately after preparation. If short-term storage is necessary, store the sample in the reaction vial, tightly capped, under an inert atmosphere, and in a desiccator to protect it from moisture.
Q5: My GC-MS analysis shows two major peaks for my product. Is this a problem?
No, this is normal. L-rhamnose exists as α and β anomers, and both forms are silylated, resulting in two diastereomeric products that are typically resolved by GC. For quantification, the areas of both peaks should be summed. To avoid this, an oximation pre-derivatization step can be performed.[1]
Data Presentation
The choice of silylating agent and reaction conditions can significantly impact the outcome of the synthesis. While specific yield data for L-rhamnose is sparse in comparative literature, the following tables summarize the characteristics of common reagents and the expected impact of key reaction parameters.
Table 1: Comparison of Common Silylating Reagents for Sugars
| Reagent/System | Relative Reactivity | Byproducts | Common Conditions | Expected Yield/Outcome |
| HMDS / TMSCl | High | NH₃, Pyridine·HCl | Pyridine, Room Temp or 50-70°C | High to Quantitative. Reliable and widely used. |
| BSTFA (+ 1% TMCS) | Very High | N-trimethylsilylacetamide, TFA | Pyridine or Acetonitrile, 60-80°C | Quantitative. Byproducts are volatile and do not interfere with GC. |
| TMSI | Highest | Imidazole | Pyridine, Room Temp | Quantitative. Very powerful, reacts quickly even with hindered hydroxyls. Extremely moisture-sensitive. |
| BSA | Very High | N-trimethylsilylacetamide | DMSO, 50°C | Can achieve 100% silylation but may cause degradation of the sugar backbone at higher temperatures.[2] |
Table 2: Effect of Reaction Parameters on Silylation Yield
| Parameter | Condition | Effect on Yield | Rationale |
| Temperature | Low (Room Temp) | May be slow or incomplete | Silylation of sterically hindered hydroxyls can be slow at room temperature. |
| High (50-80°C) | Increases reaction rate and yield | Provides the necessary activation energy to overcome steric hindrance and drive the reaction to completion.[2] | |
| Reagent Molar Ratio | Stoichiometric | Risk of incomplete reaction | Does not account for potential reagent degradation by trace moisture. |
| (Agent:OH group) | Excess (e.g., 2:1) | Higher, more reliable yield | Ensures all hydroxyl groups are silylated, driving the reaction equilibrium towards the product. |
| Moisture | Anhydrous | Optimal Yield | Silylating agents react preferentially with water, which consumes the reagent and prevents silylation of the sugar. |
| Trace H₂O present | Significantly Reduced Yield | Reagents are consumed, and the silylated product can be hydrolyzed back to the starting material. |
Experimental Protocols
Protocol 1: Standard Trimethylsilylation of L-Rhamnose using HMDS/TMSCl
This protocol is intended for the complete silylation of L-rhamnose for analysis by GC-MS. All operations should be performed in a well-ventilated fume hood.
Materials:
-
L-Rhamnose
-
Anhydrous Pyridine
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMSCl)
-
Oven-dried 2 mL reaction vials with PTFE-lined caps
-
Microsyringes
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Place 1-5 mg of L-rhamnose into an oven-dried 2 mL reaction vial. Dry the sample further under a high vacuum for at least 1 hour to remove any residual water.
-
Solvent Addition: Under an inert atmosphere, add 500 µL of anhydrous pyridine to the vial. Agitate the vial to dissolve the L-rhamnose completely.
-
Reagent Addition: Add 200 µL of HMDS to the solution using a dry microsyringe.
-
Catalyst Addition: Add 100 µL of TMSCl to the mixture. Cap the vial tightly and vortex for 30 seconds. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction: Allow the vial to stand at room temperature for 30 minutes. For potentially difficult silylations or to ensure completeness, the vial can be heated in a heating block at 60°C for 30 minutes.
-
Sample Preparation for GC-MS: After cooling to room temperature, centrifuge the vial at ~2000 rpm for 5 minutes to pellet the precipitate.
-
Analysis: Carefully withdraw an aliquot of the clear supernatant and inject it directly into the GC-MS system.
Protocol 2: Oximation Pre-treatment for Simplified GC-MS Analysis
This optional step is performed before Protocol 1 to reduce the number of product peaks.
Materials:
-
Methoxyamine hydrochloride (MEOX)
-
Anhydrous Pyridine
Procedure:
-
Oximation Reagent Preparation: Prepare a solution of MEOX in anhydrous pyridine (e.g., 20 mg/mL).
-
Reaction: To the dried L-rhamnose sample (1-5 mg in a vial), add 500 µL of the MEOX-pyridine solution.
-
Incubation: Cap the vial and heat at 60°C for 60 minutes to form the methyloxime derivative.
-
Silylation: Cool the vial to room temperature. Proceed with step 3 of Protocol 1 (Standard Trimethylsilylation) by adding HMDS and TMSCl directly to the oximation mixture.
Visualizations
The following diagrams illustrate the experimental workflow and the logical steps for troubleshooting low yield issues.
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in TMS-rhamnose synthesis.
References
- 1. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
side reactions in the silylation of carbohydrates
Welcome to the technical support center for carbohydrate silylation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the silylation of carbohydrates.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Question 1: My reaction resulted in a mixture of products, including partially silylated carbohydrates. What causes incomplete silylation and how can I resolve it?
Answer:
Incomplete silylation is a common issue that arises from several factors, primarily related to reaction conditions and the nature of the carbohydrate itself.
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Cause 1: Insufficient Reagent or Reaction Time: The silylating agent may be consumed by trace amounts of water in the reaction mixture or may not have been added in sufficient excess to drive the reaction to completion. Reaction times may also be too short, especially for sterically hindered hydroxyl groups.
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Cause 2: Low Reactivity of Silylating Agent: Milder silylating agents may not be reactive enough to silylate all hydroxyl groups, particularly hindered secondary or anomeric hydroxyls. For instance, while hexamethyldisilazane (HMDS) is effective, it may require catalysts or higher temperatures, whereas agents like N,O-bis(trimethylsilyl)acetamide (BSA) are more powerful.[1]
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Cause 3: Steric Hindrance & Differential Reactivity: Hydroxyl groups on a carbohydrate exhibit different reactivities. Primary hydroxyls (e.g., at C-6) are generally the most reactive, followed by secondary hydroxyls. The reactivity order for dextran has been reported as OH-2 > OH-4 > OH-3.[1] Bulky silylating agents like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) will preferentially react with less hindered positions.[2]
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Cause 4: Poor Solubility: The carbohydrate starting material may not be fully dissolved in the reaction solvent, limiting access of the silylating agent to all hydroxyl groups. For polysaccharides, achieving homogeneous reaction conditions is crucial to avoid only modifying the surface of the material.[3][4]
Troubleshooting Steps:
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Ensure Anhydrous Conditions: Thoroughly dry your carbohydrate starting material (e.g., by freeze-drying or azeotropic distillation with toluene) and use anhydrous solvents. The presence of water is a primary cause of reagent consumption and low yields.[5][6]
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Increase Reagent Stoichiometry: Use a larger excess of the silylating agent and base.
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Optimize Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal time. An increase in temperature can improve yields, but be cautious, as higher temperatures (e.g., 80°C) can sometimes lead to degradation of the carbohydrate backbone, especially with powerful reagents like BSA.[1]
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Select a More Powerful Silylating Agent: If incomplete silylation persists, switch to a more reactive agent. For example, trimethylsilylimidazole (TMSI) is considered a more potent silylating agent for sugars than the common HMDS/TMCS mixture.[7][8]
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Improve Solubility: Choose a solvent system in which the carbohydrate is highly soluble, such as pyridine or dimethylformamide (DMF). For polysaccharides, solvents like DMSO may be required.[1][9]
Question 2: I'm observing silyl group migration in my product. Why does this happen and how can I prevent it?
Answer:
Silyl group migration is the intramolecular transfer of a silyl group from one hydroxyl to an adjacent one. It is a well-documented side reaction, particularly in carbohydrate chemistry.[10][11]
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Cause: Silyl group migration is often facilitated by basic or acidic conditions and can occur during the reaction, workup, or purification.[12] The presence of a free hydroxyl group adjacent to a silylated one creates the potential for migration. The ease of migration can depend on the specific silyl group and the stereochemical relationship of the hydroxyl groups (e.g., migration between trans-diaxial hydroxyl functions has been observed).[12][13]
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Prevention Strategies:
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Control pH: Avoid strongly basic or acidic conditions during the reaction and workup. Use buffered solutions if necessary.
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Use Bulky Silyl Groups: Sterically demanding silyl groups like TBDPS or TIPS are generally less prone to migration than smaller groups like TMS.
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Per-silylation: If regioselectivity is not required, driving the reaction to complete per-O-silylation will eliminate free hydroxyl groups, thereby preventing migration.
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Temperature Control: Perform the reaction and subsequent steps at the lowest effective temperature.
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Strategic Use of Other Protecting Groups: For complex syntheses, consider using alternative, non-migratory protecting groups (e.g., benzyl ethers) for positions prone to migration.
-
Question 3: My GC-MS analysis shows multiple peaks for my monosaccharide, suggesting the formation of different anomers or ring isomers. How can I get a single, well-defined product?
Answer:
Carbohydrates in solution exist as an equilibrium mixture of anomers (α and β) and ring forms (pyranose and furanose). Silylation can "trap" this equilibrium mixture, leading to multiple products and complex chromatograms.[14][15]
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Cause: The silylation reaction is often faster than the rate of anomerization. The conditions used for silylation, including the solvent and the presence of acidic or basic catalysts, can influence the final ratio of anomers. For example, dissolving glucose in an ionic liquid showed the formation of α- and β-furanoses over time, which could then be silylated.[7]
-
Solutions to Minimize Isomers:
-
Oximation Pre-derivatization: A highly effective method, particularly for GC-MS analysis, is to first perform an oximation reaction (e.g., with methoxyamine hydrochloride). This reaction opens the ring structure of the reducing sugar and forms a stable oxime. Subsequent silylation of the hydroxyl groups then yields only two possible isomers (syn/anti), significantly simplifying the chromatogram compared to the four or more peaks from ring forms.[6][16][17]
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Control of Anomeric Selectivity: For synthetic applications where a specific anomer is desired, the choice of glycosyl donor, promoter, and reaction conditions is critical. This is a complex area of carbohydrate chemistry, but generally, Lewis acid-promoted reactions can influence the stereochemical outcome.[18][19]
-
Equilibration Prior to Silylation: Allowing the sugar to fully equilibrate in the reaction solvent before adding the silylating agent may help in obtaining a consistent, albeit mixed, product ratio.
-
Question 4: I suspect my silyl ethers are being cleaved during the workup. What conditions cause this, and how can I perform a safer workup?
Answer:
Silyl ethers exhibit varying stability, and accidental deprotection is a common pitfall. Cleavage typically occurs under acidic or fluoride-ion-containing conditions.
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Cause: Aqueous acidic conditions are frequently used to quench reactions and remove bases like pyridine or imidazole. However, silyl ethers are susceptible to acid hydrolysis. Their stability towards acid varies significantly with steric bulk.[9][20] Fluoride ions (e.g., from TBAF, HF), often used for intentional deprotection, have a very high affinity for silicon and will readily cleave silyl ethers.[2]
-
Safe Workup Procedures:
-
Use a Non-Aqueous Quench: If possible, quench the reaction by filtering off any salt byproducts and removing the solvent in vacuo.
-
Gentle Aqueous Wash: If an aqueous wash is necessary, use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the reaction mixture instead of a strong acid. Perform the extraction quickly and at low temperatures.
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Avoid Protic Solvents during Purification: When performing column chromatography, ensure solvents are anhydrous. The silica gel itself can be slightly acidic and, if wet, can cause cleavage of sensitive silyl ethers. This can be mitigated by using silica gel that has been neutralized with a base like triethylamine.
-
Choose a More Robust Silyl Group: If cleavage remains an issue, using a bulkier, more stable silyl group is the best solution. The stability of common silyl ethers is a key consideration in experimental design.
-
Data Presentation: Silyl Ether Stability
The choice of silylating agent directly impacts the stability of the resulting silyl ether. The following tables summarize the relative stability of common silyl ethers under acidic and basic conditions, providing a guide for selecting the appropriate group for your experimental needs.
Table 1: Relative Stability of Silyl Ethers to Acidic Conditions
| Silyl Group | Abbreviation | Relative Rate of Hydrolysis (Normalized to TMS) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
| (Data sourced from[21]) |
Table 2: Relative Stability of Silyl Ethers to Basic Conditions
| Silyl Group | Abbreviation | Relative Rate of Hydrolysis (Normalized to TMS) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
| (Data sourced from[21]) |
Experimental Protocols
Protocol 1: General Procedure for Per-O-Silylation of a Monosaccharide (Sweeley Method)
This protocol is a classic method for preparing trimethylsilyl (TMS) derivatives, often for GC-MS analysis.[5]
-
Preparation: Place 10-20 mg of the dry carbohydrate sample into a reaction vial. Ensure the sample is completely anhydrous by freeze-drying overnight.
-
Reagent Addition: Add 1 mL of anhydrous pyridine to the vial and dissolve the carbohydrate completely.
-
Silylating Agent: Add 0.2 mL of hexamethyldisilazane (HMDS) followed by 0.1 mL of trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and shake vigorously for 30 seconds. Let the mixture stand at room temperature for at least 20 minutes to ensure the reaction goes to completion. A white precipitate of ammonium chloride will form.
-
Sample Preparation for Analysis: Centrifuge the vial to settle the precipitate. The clear supernatant containing the silylated carbohydrate can be directly injected into the GC-MS.
Protocol 2: Optimized Procedure to Minimize Isomer Formation via Oximation
This two-step protocol is highly recommended for quantitative analysis of reducing sugars as it significantly simplifies the resulting chromatogram.[16][22]
-
Oximation Step:
-
Dissolve the anhydrous carbohydrate sample (approx. 10 mg) in 0.5 mL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Incubate the mixture at 60°C for 30-60 minutes. This converts the open-chain and ring forms into stable methyloximes.
-
-
Silylation Step:
-
To the cooled oxime mixture, add 0.5 mL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Incubate the mixture again at 60°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Silylation Reactions
This diagram outlines a logical workflow for diagnosing and solving common problems encountered during carbohydrate silylation.
Caption: A flowchart for troubleshooting common silylation side reactions.
Diagram 2: Relationship between Conditions and Silylation Outcomes
This diagram illustrates how key experimental parameters influence the success and side reactions of carbohydrate silylation.
Caption: Key factors influencing the outcomes of carbohydrate silylation.
References
- 1. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Chemical Modification of Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unipub.uni-graz.at [unipub.uni-graz.at]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Development of a carbohydrate silylation method in ionic liquids for their gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. search.lib.utexas.edu [search.lib.utexas.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of carbohydrate silylation for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. restek.com [restek.com]
- 18. Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 21. Silyl ether - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Trimethylsilyl-L-(+)-rhamnose
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Trimethylsilyl-L-(+)-rhamnose. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, it is recommended to store this compound at -20°C, which has been shown to maintain the stability of trimethylsilyl (TMS) derivatives for at least 72 hours.[1] For short-term storage (up to 12 hours), 4°C is acceptable.[1] Some suppliers may ship the product at room temperature, but it is crucial to refer to the lot-specific Certificate of Analysis for precise storage recommendations.[2][3] The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture, as silylated carbohydrates are sensitive to hydrolysis.
Q2: What is the primary cause of degradation for this compound?
The primary degradation pathway for this compound is hydrolysis. The trimethylsilyl (TMS) ether groups are susceptible to cleavage by water, which will regenerate the hydroxyl groups of the L-rhamnose and produce trimethylsilanol, which can further condense to hexamethyldisiloxane. This sensitivity to moisture is a general characteristic of silylated carbohydrates.[4]
Q3: How stable are the trimethylsilyl (TMS) groups on the rhamnose molecule?
Trimethylsilyl ethers are known to be among the more labile silyl protecting groups.[5] They are significantly more susceptible to hydrolysis than bulkier silyl ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers.[6] Their stability is compromised by acidic conditions and moisture.
Q4: Can I dissolve this compound in aqueous solutions?
It is not recommended to dissolve this compound in aqueous solutions for extended periods due to its susceptibility to hydrolysis. If an aqueous solution is necessary for your experimental protocol, it should be prepared immediately before use and maintained at a neutral pH if possible. Protic solvents like alcohols can also facilitate the cleavage of the TMS ethers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or multiple peaks in Gas Chromatography (GC) analysis. | 1. Partial Hydrolysis: The presence of moisture during sample preparation or storage has led to the partial or complete removal of the TMS groups, resulting in multiple species with different retention times. 2. Anomerization: The silylated rhamnose may exist as a mixture of α and β anomers, which can sometimes be separated by GC. 3. Artifact Formation: The silylation reaction itself can sometimes produce unexpected by-products.[7] | 1. Ensure Anhydrous Conditions: Use anhydrous solvents and handle the compound under an inert atmosphere. Store the compound in a desiccator. 2. Consistent Derivatization: If preparing the silylated compound in-house, ensure the reaction goes to completion to favor the formation of a single, fully silylated product. 3. Method Optimization: Adjust GC parameters (e.g., temperature program, column type) to potentially co-elute or better resolve the anomeric peaks. |
| Loss of biological activity or inconsistent experimental results. | Compound Degradation: The this compound may have degraded due to improper storage or handling, leading to a lower concentration of the active compound. | 1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from moisture. 2. Perform Quality Control: If possible, analyze the compound by GC-MS to confirm its integrity before use. Compare the results with a fresh standard if available. 3. Fresh Sample Preparation: Prepare experimental solutions immediately before use from a freshly opened vial of the compound. |
| Difficulty dissolving the compound. | Solvent Incompatibility or Degradation: The compound may not be readily soluble in the chosen solvent, or degradation products may be present. | 1. Use Anhydrous Aprotic Solvents: Solvents such as pyridine, acetonitrile, or dimethylformamide are often used for silylated carbohydrates.[4][8] 2. Gentle Warming and Sonication: These techniques may aid in dissolution, but prolonged heating should be avoided to prevent thermal degradation. |
Stability and Storage Data Summary
| Storage Condition | Observed Stability of TMS Derivatives | Primary Degradation Pathway |
| -20°C | Stable for at least 72 hours[1] | Hydrolysis |
| 4°C | Stable for up to 12 hours[1] | Hydrolysis |
| Room Temperature | Suitable for short-term shipping, but not recommended for long-term storage.[2] | Hydrolysis |
| Presence of Moisture | Highly susceptible to degradation. | Hydrolysis |
| Acidic Conditions | Accelerated degradation.[6] | Hydrolysis |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method to assess the stability of this compound under specific conditions using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials:
- This compound
- Anhydrous solvent (e.g., pyridine or acetonitrile)
- Internal standard (e.g., a stable silylated compound not expected to degrade)
- GC-MS system with a suitable column for carbohydrate analysis
- Inert gas (e.g., nitrogen or argon)
- Temperature-controlled chambers/incubators
- Humidity-controlled environment (optional)
2. Procedure:
- Initial Analysis (T=0):
- Prepare a stock solution of this compound and the internal standard in the anhydrous solvent under an inert atmosphere.
- Immediately analyze an aliquot of this solution by GC-MS to establish the initial peak area ratio of the analyte to the internal standard. This serves as the baseline for 100% integrity.
- Sample Incubation:
- Aliquot the stock solution into several vials.
- Expose the vials to the desired experimental conditions (e.g., different temperatures, humidity levels).
- Time-Point Analysis:
- At predetermined time points (e.g., 12, 24, 48, 72 hours), remove a vial from the experimental conditions.
- Allow the vial to equilibrate to room temperature.
- Analyze the sample by GC-MS.
- Data Analysis:
- For each time point, calculate the peak area ratio of this compound to the internal standard.
- Determine the percentage of the remaining compound at each time point relative to the T=0 sample.
- Monitor the appearance of new peaks that may correspond to degradation products (e.g., partially or fully desilylated rhamnose).
Visualizations
Caption: Troubleshooting workflow for issues with this compound.
References
- 1. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hwpi.harvard.edu [hwpi.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of Trimethylsilyl-L-(+)-rhamnose
Welcome to the technical support center for the purification of Trimethylsilyl-L-(+)-rhamnose. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low or No Yield of Purified Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Silylation Reaction | - Ensure all reagents, solvents, and glassware are scrupulously dry. Moisture will consume the silylating agents and hydrolyze the product. - Use a fresh bottle of silylating reagents (e.g., HMDS, TMSCl). Old reagents may have degraded. - Optimize the reaction time and temperature. Silylation of sterically hindered hydroxyl groups may require longer reaction times or elevated temperatures. - Use an appropriate base (e.g., pyridine, triethylamine) in sufficient quantity to neutralize the HCl generated during the reaction. |
| Product Degradation During Workup | - Trimethylsilyl (TMS) ethers are highly susceptible to hydrolysis, especially under acidic conditions. Avoid aqueous workups if possible. If an aqueous workup is necessary, use neutral or slightly basic water and perform the extraction quickly at low temperatures. - Minimize exposure of the product to moisture and protic solvents (e.g., methanol, ethanol) during the workup and purification steps. |
| Product Degradation During Purification | - Standard silica gel is acidic and can cause the hydrolysis of TMS ethers.[1][2] If column chromatography is necessary, consider using deactivated silica gel (e.g., by pre-treating with a solution of triethylamine in the eluent) or an alternative stationary phase like neutral alumina.[1] - Perform flash column chromatography quickly to minimize the contact time between the product and the stationary phase. |
| Loss of Product During Solvent Removal | - this compound is a relatively volatile compound. Avoid excessive heating or prolonged exposure to high vacuum during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure. |
Issue 2: Impure Product After Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution with Impurities during Column Chromatography | - Optimize the solvent system for column chromatography. A less polar eluent system, such as a gradient of ethyl acetate in hexanes, may improve separation. Start with a very low polarity mobile phase and gradually increase the polarity. - Ensure proper column packing and loading to avoid band broadening and poor separation. |
| Presence of Partially Silylated Rhamnose | - Drive the silylation reaction to completion by using an excess of the silylating agent and allowing for sufficient reaction time. - Monitor the reaction progress by TLC or GC-MS to ensure all hydroxyl groups have been silylated. |
| Presence of Silylating Agent Byproducts | - Hexamethyldisiloxane is a common byproduct of silylation reactions. This can often be removed by evaporation under high vacuum, as it is more volatile than the desired product. - Ammonium salts (from reactions using HMDS) can be removed by filtration or by washing with a small amount of cold, non-polar solvent in which the product is soluble but the salts are not. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Common impurities include:
-
Partially silylated L-rhamnose: This occurs when not all hydroxyl groups have reacted.
-
Unreacted L-rhamnose: If the reaction is incomplete.
-
Hexamethyldisiloxane: A common byproduct from the hydrolysis of silylating agents.
-
Ammonium salts: If hexamethyldisilazane (HMDS) is used in the silylation reaction.
-
Hydrolyzed product (L-rhamnose): Due to exposure to moisture or acidic conditions during workup and purification.[1][2]
Q2: Can I use standard silica gel for column chromatography?
A2: It is generally not recommended. Standard silica gel is acidic and can lead to the hydrolysis of the acid-labile TMS ethers.[1][2] If you must use silica gel, it should be deactivated first by washing with a solvent mixture containing a small amount of a base like triethylamine. Alternatively, consider using a more neutral stationary phase such as neutral alumina.
Q3: What is the best way to monitor the purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of silylated carbohydrates.[3][4][5] It allows for the separation of the desired product from volatile impurities and can confirm the molecular weight of the per-silylated compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to confirm the structure and assess purity by identifying characteristic peaks of the TMS groups and the rhamnose backbone.
Q4: My purified product looks like an oil, but I expected a solid. What should I do?
A4: Per-O-trimethylsilylated sugars are often oils or low-melting solids at room temperature. If a solid is expected, you can try to induce crystallization by dissolving the oil in a minimal amount of a non-polar solvent (e.g., hexanes) and cooling it to a low temperature (-20 °C or lower). Scratching the inside of the flask with a glass rod at the solvent-air interface may also help initiate crystallization.
Q5: How should I store the purified this compound?
A5: Due to its sensitivity to moisture, the purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20 °C) to prevent degradation.
Experimental Protocols
Protocol 1: Column Chromatography Purification (with deactivated silica)
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Add 1-2% triethylamine to the solvent to deactivate the silica gel.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed, uniform bed.
-
Equilibration: Elute the column with the deactivating solvent mixture until the eluent is basic (test with pH paper). Then, equilibrate the column with the starting mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, from 100% hexanes to a mixture of ethyl acetate in hexanes. The exact gradient will need to be determined by thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
Protocol 2: Purity Assessment by GC-MS
-
Sample Preparation: Dissolve a small amount of the purified product in a dry, non-polar solvent such as hexane or dichloromethane.
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Analyze the resulting chromatogram for the presence of a single major peak corresponding to this compound. The mass spectrum of this peak should show the expected molecular ion and fragmentation pattern.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thescipub.com [thescipub.com]
Technical Support Center: Trimethylsilyl (TMS) Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unintended hydrolysis of trimethylsilyl (TMS) ethers during their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter with the stability of TMS ethers.
Question 1: My TMS ether is unexpectedly cleaving during my reaction workup. What are the common causes and how can I prevent this?
Answer:
Unintended hydrolysis of TMS ethers during aqueous workups is a frequent issue due to their inherent lability, especially under acidic or basic conditions.
Common Causes:
-
Acidic Conditions: Traces of acid in your reaction mixture or workup solutions can rapidly cleave the TMS group.[1][2] Even seemingly neutral salts like ammonium chloride can create a slightly acidic aqueous environment.
-
Basic Conditions: While more stable than in acid, TMS ethers can still hydrolyze under basic conditions, particularly with prolonged exposure or elevated temperatures.[3][4]
-
Protic Solvents: The presence of water or alcohols in the workup is the primary driver of hydrolysis.
Troubleshooting & Prevention:
-
Anhydrous Workup: If possible, avoid an aqueous workup altogether. Quench the reaction with an anhydrous reagent and filter off any solids. The product can then be concentrated directly.
-
Neutral & Buffered Washes: If an aqueous wash is necessary, use a buffered solution at a neutral pH (around 7) and perform the extraction quickly at low temperatures. Saturated sodium bicarbonate or a phosphate buffer can be effective.
-
Use of Aprotic Solvents: Conduct extractions with non-polar, aprotic solvents like dichloromethane, diethyl ether, or hexane.[5] These solvents are less likely to facilitate hydrolysis.
-
Minimize Contact Time: Reduce the time your TMS-protected compound is in contact with any aqueous or protic media.
Question 2: I am observing significant degradation of my TMS-protected compound during silica gel column chromatography. Why is this happening and what are the alternatives?
Answer:
Standard silica gel is acidic and contains surface-bound water, creating a perfect environment for the hydrolysis of labile TMS ethers.[6][7]
Cause:
-
Acidity of Silica Gel: The acidic nature of silica gel catalyzes the cleavage of the Si-O bond.
-
Presence of Water: Silica gel is hydrated, providing the necessary reagent for hydrolysis.
Troubleshooting & Alternatives:
-
Deactivated Silica: You can try to deactivate the silica gel by treating it with a base like triethylamine.[6] This is done by preparing a slurry of silica in your eluent containing a small percentage (e.g., 1-2%) of triethylamine and then packing the column.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or Florisil®.
-
Non-Chromatographic Purification: If possible, purify your compound using methods that avoid silica gel, such as distillation or recrystallization.
-
Use a More Robust Silyl Ether: If your synthesis allows, consider using a more sterically hindered and stable silyl ether, such as a tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) group, which are significantly more resistant to hydrolysis on silica gel.[8][9]
Question 3: My TMS-protected compound seems to degrade upon storage. What are the best practices for storing TMS ethers?
Answer:
TMS ethers are sensitive to atmospheric moisture and can hydrolyze over time if not stored properly.[5][10]
Best Practices for Storage:
-
Anhydrous Conditions: Always store TMS-protected compounds under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.
-
Aprotic Solvents: If storing in solution, use a dry, aprotic solvent.[5]
-
Low Temperature: Store your samples at low temperatures (-20°C is recommended for long-term storage) to slow down the rate of any potential hydrolysis.[10] Studies have shown that storage at -20°C can maintain the stability of TMS derivatives for at least 72 hours.[10]
-
Proper Sealing: Use vials with tight-fitting caps, preferably with septa, to prevent the ingress of moisture.
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
The stability of silyl ethers is greatly influenced by the steric bulk of the substituents on the silicon atom. More hindered groups are more resistant to hydrolysis.
| Silyl Ether | Abbreviation | Relative Stability in Acid | Relative Stability in Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from various sources.[3][4][11] The values represent the relative rates of hydrolysis compared to the TMS ether.
Experimental Protocols
Protocol 1: Anhydrous Workup for a Reaction Containing a TMS Ether
This protocol is designed to isolate a TMS-protected compound while minimizing the risk of hydrolysis.
Materials:
-
Reaction mixture containing the TMS-protected compound in an aprotic solvent (e.g., THF, Dichloromethane).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Celite® or a similar filter aid.
-
Sintered glass funnel or a Büchner funnel with filter paper.
-
Round-bottom flask for collection.
-
Rotary evaporator.
Procedure:
-
Quenching (if necessary): If the reaction contains a reactive reagent, quench it with an anhydrous reagent. For example, a reaction with excess silylating agent can be quenched by adding a small amount of a dry alcohol or amine, followed by stirring for a short period.
-
Drying: Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the reaction mixture to absorb any residual water. Stir for 15-30 minutes.
-
Filtration: Prepare a pad of Celite® over the filter paper in the funnel. This will help to filter out fine precipitates.
-
Filter the Mixture: Pass the reaction mixture through the prepared filter, collecting the filtrate in a clean, dry round-bottom flask.
-
Rinse: Wash the reaction flask and the filter cake with a small amount of the dry, aprotic solvent to ensure complete transfer of the product.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude TMS-protected product.
-
Further Purification: If necessary, the crude product can be further purified by non-hydrolytic methods such as distillation or recrystallization.
Visualizations
Diagram 1: Acid-Catalyzed Hydrolysis of a Trimethylsilyl Ether
Caption: Mechanism of acid-catalyzed TMS ether hydrolysis.
Diagram 2: Troubleshooting Workflow for Unexpected TMS Ether Cleavage
Caption: A logical workflow for troubleshooting TMS ether instability.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. TMS derivatives | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 6. reddit.com [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 10. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Technical Support Center: Optimizing Silyl Ether Formation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction times and overcome common challenges in silyl ether formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting an alcohol to a silyl ether?
A1: The primary purpose is to "protect" the reactive hydroxyl (-OH) group of an alcohol.[1][2][3] Silyl ethers are generally unreactive towards many reagents that would otherwise react with alcohols, such as strong bases (e.g., Grignard reagents), oxidants, and some reducing agents.[4] This protection allows chemical transformations to be performed on other parts of the molecule without interference from the alcohol functionality.[2] Once the desired transformations are complete, the silyl ether can be selectively removed to regenerate the alcohol.[4]
Q2: How do I choose the right silylating agent?
A2: The choice depends on the required stability of the silyl ether and the steric hindrance around the alcohol.
-
For ease of formation and removal: Trimethylsilyl (TMS) is a good choice due to its small size and high reactivity.[3] However, TMS ethers are the least stable and can be cleaved under mildly acidic or aqueous conditions.[2][3][5]
-
For greater stability: Bulkier silyl groups like tert-butyldimethylsilyl (TBS/TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) form much more stable ethers.[1][3][5] The increased steric bulk makes them more resistant to hydrolysis and cleavage under both acidic and basic conditions.[5][6] As a rule, the bulkier the silyl group, the more stable the resulting ether and the more vigorous the conditions required for its formation and cleavage.[6]
Q3: What are the most common reagents and conditions for silyl ether formation?
A3: The most common method involves reacting an alcohol with a silyl chloride (e.g., TBSCl) in the presence of an amine base.[5] A widely used, reliable, and rapid method is the Corey protocol, which uses imidazole as the base in a polar aprotic solvent like dimethylformamide (DMF).[5] Other bases like triethylamine (NEt₃) or 2,6-lutidine are also common.[2][5] The reaction is typically faster in DMF, while using a solvent like dichloromethane (DCM) can simplify purification, albeit with a slower reaction rate.[5]
Q4: How does steric hindrance affect the reaction?
A4: Steric hindrance of both the alcohol and the silylating agent significantly impacts the reaction rate. Primary alcohols react fastest, followed by secondary, and then tertiary alcohols, which may react very slowly or not at all with bulky silylating agents.[3][5] For hindered alcohols, a more reactive silylating agent, such as a silyl triflate (e.g., TBSOTf), may be necessary to achieve a reasonable reaction time.[3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Slow or Stalled Reaction | 1. Insufficiently reactive silylating agent: The chosen silyl chloride may not be reactive enough for a sterically hindered alcohol. 2. Presence of moisture: Silylating agents react readily with water, which consumes the reagent and reduces its effective concentration.[1][7] 3. Poor choice of base/solvent: The base may not be strong enough, or the solvent may be slowing the reaction (e.g., DCM is slower than DMF).[5] 4. Low reaction temperature: The activation energy barrier is not being overcome. | 1. Switch to a more reactive silylating agent, such as a silyl triflate (e.g., TBSOTf).[3] 2. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents.[8] 3. Use a stronger, non-nucleophilic base like imidazole or 2,6-lutidine.[2][5] Consider switching to a solvent like DMF to accelerate the rate.[5] 4. Gently warm the reaction mixture. Monitor by TLC to avoid decomposition. |
| Low Yield of Silyl Ether | 1. Incomplete reaction: The reaction was not allowed to run to completion. 2. Competitive reactions: The silylating agent reacted with moisture or other nucleophiles present in the mixture. 3. Product loss during workup: The silyl ether may be partially hydrolyzed back to the alcohol during aqueous workup if the pH is too acidic. | 1. Increase the reaction time and continue to monitor progress by TLC.[9] 2. Use anhydrous conditions. Ensure the starting alcohol is free of impurities. A slight excess (1.1-1.5 eq) of the silylating agent can be used. 3. Perform the aqueous workup with a neutral or slightly basic solution (e.g., saturated NaHCO₃).[8] Avoid strong acids. |
| Formation of Side Products | 1. Siloxane formation: Excess silylating agent can hydrolyze to form silanols, which can then dimerize to form siloxanes. 2. Deprotection during reaction: If the reaction conditions are too harsh or prolonged, the newly formed silyl ether might begin to cleave. | 1. Use only a slight excess of the silylating agent. Purification via flash chromatography is effective at removing siloxane byproducts.[5] 2. Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating. |
| Difficulty Protecting Tertiary Alcohols | 1. Extreme steric hindrance: Tertiary alcohols present a significant steric barrier to even reactive silylating agents. | 1. Use a highly reactive silylating agent like a silyl triflate (e.g., TIPSOTf or TBSOTf) with a hindered, non-nucleophilic base like 2,6-lutidine.[3][5] 2. Increase the reaction temperature and allow for significantly longer reaction times, potentially several days.[5] |
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers
The stability of a silyl ether is crucial for its effectiveness as a protecting group. This table shows the relative resistance of various silyl ethers to cleavage under acidic and basic conditions. A higher number indicates greater stability.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10 - 100 |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
(Data sourced from various studies and compiled from reference[5])
Experimental Protocols
General Protocol for tert-Butyldimethylsilyl (TBS) Ether Formation
This protocol describes a standard procedure for protecting a primary or secondary alcohol using TBSCl and imidazole.
Materials:
-
Alcohol substrate
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware.
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon. Allow the flask to cool to room temperature.
-
Reagent Addition: Add the alcohol substrate to the flask. Dissolve it in a minimal amount of anhydrous DMF (e.g., 0.1-0.5 M concentration).
-
Base Addition: Add imidazole (typically 1.5-2.5 equivalents relative to the alcohol) to the solution and stir until it dissolves.
-
Silylating Agent Addition: Add TBSCl (typically 1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. Reactions for primary alcohols are often complete in less than an hour, while secondary alcohols may require several hours.[5]
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether (or ethyl acetate) and wash with water. Sequentially wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure silyl ether.
Visualizations
Caption: General experimental workflow for silyl ether formation.
References
- 1. Silylating Agents Details | Shin-Etsu Silicones [shinetsusilicones.com]
- 2. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Silylation - Wikipedia [en.wikipedia.org]
- 7. Silylation Reagents - Regis Technologies [registech.com]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
managing steric hindrance in silylation of sugars
Welcome to the technical support center for the silylation of sugars. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the protection of hydroxyl groups in carbohydrates with silyl ethers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the silylation of sugars.
Issue 1: Incomplete or No Reaction
Symptoms: Starting material (unprotected sugar) is recovered, and little to no silylated product is observed by TLC or NMR analysis.
| Possible Cause | Suggested Solution |
| Inactive Silylating Agent | Silylating agents are sensitive to moisture. Use a fresh bottle or a properly stored aliquot. Ensure all glassware is rigorously dried. |
| Insufficient Reagent | Increase the molar excess of the silylating agent and the base (e.g., imidazole, pyridine). A common starting point is 1.2-1.5 equivalents of silylating agent per hydroxyl group. |
| Low Reaction Temperature | While some silylations proceed at room temperature, sterically hindered hydroxyl groups may require elevated temperatures. Try increasing the temperature to 40-60 °C. |
| Poor Solvent Choice | Ensure the sugar is fully dissolved. Common solvents include pyridine, DMF, and DCM. For highly polar sugars, pyridine is often a good choice as it also acts as a base and catalyst. |
| Presence of Water | Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Low Yield of Silylated Product
Symptoms: The desired silylated sugar is obtained, but in a lower-than-expected yield.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Time | Monitor the reaction progress by TLC. Reactions can range from a few hours to overnight. Extending the reaction time may improve the yield. |
| Reagent Degradation | As with incomplete reactions, ensure the silylating agent is active. |
| Steric Hindrance | For bulky silyl groups (e.g., TBDPS, TIPS), the reaction may be inherently slow. Consider using a less hindered silylating agent if the specific protecting group is not critical. Alternatively, a more reactive silylating agent like a silyl triflate may be necessary.[1] |
| Side Reactions | The formation of multiple silylated species or by-products can reduce the yield of the desired product. Optimize the stoichiometry of the reagents and the reaction conditions to favor the target product. |
Issue 3: Poor Regioselectivity (Multiple Products Formed)
Symptoms: A mixture of silylated isomers is obtained, making purification difficult and reducing the yield of the desired isomer.
| Possible Cause | Suggested Solution |
| Similar Reactivity of Hydroxyl Groups | The inherent reactivity of hydroxyl groups in sugars often follows the order: primary (less hindered) > secondary.[2] To selectively protect a specific hydroxyl group, consider the steric bulk of the silylating agent. |
| Incorrect Choice of Silylating Agent | To favor silylation of the primary hydroxyl group, use a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl).[3] For less hindered positions, a smaller silyl group like trimethylsilyl (TMS) can be used. |
| Reaction Temperature Too High | Higher temperatures can sometimes reduce selectivity. Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period. |
| Use of a Catalyst | Acid catalysts can sometimes improve the rate of silylation.[4] However, for regioselectivity, a base like imidazole or 2,6-lutidine is typically used to activate the hydroxyl group. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right silylating agent for my sugar?
A1: The choice of silylating agent depends on the desired outcome:
-
For general protection of all hydroxyl groups (per-silylation): A highly reactive and less sterically hindered agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylsilylimidazole (TMSI) is often used.[5][6]
-
For selective protection of the primary hydroxyl group: A bulky silylating agent such as tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) is recommended due to steric hindrance.[3]
-
For protection of secondary hydroxyl groups: This is more challenging. Often, it requires a multi-step protection-deprotection strategy. However, using a less bulky silylating agent in combination with carefully controlled stoichiometry and reaction conditions can sometimes achieve modest selectivity. The reactivity order of secondary hydroxyls can vary depending on the sugar's conformation, but a general trend is OH-2 > OH-4 > OH-3.[7]
Q2: My silylation reaction is very slow. How can I speed it up?
A2: To increase the reaction rate, you can:
-
Increase the temperature: Gently heating the reaction mixture can significantly accelerate the silylation process.
-
Use a more reactive silylating agent: Silyl triflates (e.g., TBS-OTf) are much more reactive than their corresponding chlorides and can be used for hindered hydroxyl groups.[1]
-
Add a catalyst: Imidazole and 4-dimethylaminopyridine (DMAP) are effective catalysts for silylations with silyl chlorides.
-
Use a suitable solvent: A solvent that fully dissolves the sugar and reagents is crucial. Pyridine is a common choice as it also acts as a base and catalyst.[4]
Q3: How can I remove silyl protecting groups?
A3: Silyl groups are typically removed under acidic conditions or with a fluoride source.
-
Acidic Conditions: Dilute acids like acetic acid in THF/water or HCl in methanol can be used. The rate of cleavage depends on the steric bulk of the silyl group, with less hindered groups being removed more quickly.
-
Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) in THF is a very common and effective reagent for removing most silyl ethers.[1] Hydrogen fluoride-pyridine complex (HF-Pyridine) is also highly effective but requires careful handling in plastic labware.[1]
Q4: I am observing multiple spots on my TLC plate after the reaction. What could they be?
A4: Multiple spots could indicate:
-
Incomplete reaction: A spot corresponding to the starting material.
-
A mixture of regioisomers: Different hydroxyl groups on the sugar have been silylated.
-
Over-silylation: More hydroxyl groups have been silylated than intended.
-
By-products: For example, the formation of disiloxanes from the silylating agent.
To identify the products, it is essential to use appropriate analytical techniques like NMR spectroscopy and mass spectrometry.
Experimental Protocols
Protocol 1: Regioselective Silylation of the Primary Hydroxyl Group of a Sugar
This protocol describes a general procedure for the selective protection of the primary hydroxyl group using a bulky silylating agent.
Materials:
-
Sugar (e.g., Methyl α-D-glucopyranoside)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the sugar (1 equivalent) in anhydrous pyridine under an inert atmosphere.
-
Add imidazole (2.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.1 equivalents) in anhydrous pyridine.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding a few milliliters of water.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-O-silylated sugar.
Protocol 2: Per-silylation of a Sugar for GC Analysis
This protocol is adapted for the complete silylation of a carbohydrate, often used for derivatization before gas chromatography (GC) analysis.[5]
Materials:
-
Carbohydrate sample
-
Anhydrous Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or water bath
Procedure:
-
Place the dry carbohydrate sample (1-10 mg) in a vial.
-
Add 200 µL of anhydrous pyridine and vortex to dissolve the sample.
-
Add 200 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC analysis.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the silylation of sugars with different silylating agents. Note that optimal conditions can vary depending on the specific sugar substrate.
| Silylating Agent | Steric Bulk | Typical Substrate | Solvent | Base/Catalyst | Temp. (°C) | Time (h) | Typical Yield (%) |
| TMSCl | Low | Primary/Secondary OH | Pyridine | Pyridine | 25 | 2-12 | 80-95 |
| TBDMSCl | High | Primary OH | Pyridine/DMF | Imidazole | 25 | 12-24 | 85-98 |
| TIPSCl | Very High | Primary OH | Pyridine | Imidazole | 25-40 | 24-48 | 70-90 |
| TBDPSCl | Very High | Primary OH | DMF | Imidazole | 25 | 12-24 | 90-99 |
| BSTFA | Low | All OH (Per-silylation) | Pyridine | (TMCS) | 70 | 0.5-1 | >95 (for GC) |
| TMSI | Low | All OH (Per-silylation) | Pyridine | - | 25 | 1 | ~100 |
Visualizations
Caption: Mechanism of base-catalyzed silylation of a sugar hydroxyl group.
Caption: Troubleshooting workflow for common issues in sugar silylation.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. Optimization of carbohydrate silylation for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Trimethylsilyl-L-(+)-rhamnose for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common methods for the synthesis of Trimethylsilyl-L-(+)-rhamnose, a crucial derivative for the analytical profiling of L-rhamnose in various biological and chemical matrices. L-rhamnose is a deoxyhexose sugar with significant roles in the cell walls of bacteria and plants, making its detection and quantification vital for microbiology, immunology, and biofuel research. Trimethylsilylation is a derivatization technique that increases the volatility and thermal stability of carbohydrates, enabling their analysis by gas chromatography-mass spectrometry (GC-MS). This guide outlines a standard synthesis protocol and compares alternative silylating agents to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Silylating Agents
The choice of silylating agent is critical and can significantly impact reaction efficiency, cost, and the purity of the final product. The following table summarizes the key performance indicators for commonly used reagents in the trimethylsilylation of carbohydrates.
| Silylating Agent | Typical Reaction Time | Reaction Conditions | Yield | Purity | Key Advantages & Disadvantages |
| BSTFA + 1% TMCS | 30 - 60 minutes | 60-80°C | High | High | Advantages: High reactivity, volatile byproducts are easily removed. Disadvantages: Moisture sensitive, relatively expensive. |
| MSTFA | 30 - 60 minutes | 60-80°C | High | High | Advantages: Most volatile byproducts, considered the most potent silylating agent. Disadvantages: Moisture sensitive, highest cost. |
| HMDS + TMCS in Pyridine | 1 - 2 hours | 60-80°C | Moderate to High | Good | Advantages: Significantly lower cost, suitable for large-scale reactions. Disadvantages: Slower reaction time, formation of non-volatile ammonium salts requiring an additional separation step, pyridine is a noxious solvent. |
| TMSI | Variable | Room Temperature to 60°C | Variable | Variable | Advantages: Can be used under milder conditions. Disadvantages: Less commonly used for per-O-silylation of sugars, can be too reactive leading to side products. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using two common silylating agents.
Method 1: Synthesis using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
This protocol is adapted from standard procedures for the derivatization of carbohydrates for GC-MS analysis and is suitable for small to medium-scale synthesis.
Materials:
-
L-(+)-Rhamnose monohydrate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (or other suitable anhydrous solvent like acetonitrile)
-
Anhydrous Hexane
-
Anhydrous Sodium Sulfate
-
Reaction vial with a screw cap and PTFE septum
-
Heating block or oil bath
-
Rotary evaporator
-
Schlenk line or glove box (optional, for stringent anhydrous conditions)
Procedure:
-
Preparation of L-rhamnose: Dry L-(+)-rhamnose monohydrate under vacuum at 60°C for at least 4 hours to remove water of crystallization.
-
Reaction Setup: In a clean, dry reaction vial, add 100 mg of anhydrous L-rhamnose.
-
Addition of Reagents: To the vial, add 1 mL of anhydrous pyridine to dissolve the L-rhamnose. Subsequently, add 0.5 mL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and heat the mixture at 70°C for 1 hour with occasional shaking to ensure homogeneity.
-
Reaction Quenching and Work-up: After cooling to room temperature, the reaction mixture can be directly analyzed by GC-MS. For isolation of the product, carefully evaporate the pyridine and excess silylating agent under a stream of dry nitrogen or using a rotary evaporator.
-
Purification: Dissolve the residue in anhydrous hexane. The insoluble byproducts can be filtered off. The hexane solution is then passed through a short column of anhydrous sodium sulfate to remove any remaining moisture.
-
Isolation: The solvent is removed under reduced pressure to yield this compound as an oil.
Method 2: Synthesis using Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) in Pyridine
This method provides a more cost-effective alternative, particularly for larger scale preparations.
Materials:
-
L-(+)-Rhamnose monohydrate
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous Hexane
-
Anhydrous Sodium Sulfate
-
Reaction vial with a screw cap and PTFE septum
-
Heating block or oil bath
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Preparation of L-rhamnose: Dry L-(+)-rhamnose monohydrate under vacuum at 60°C for at least 4 hours.
-
Reaction Setup: In a dry reaction vial, dissolve 100 mg of anhydrous L-rhamnose in 1 mL of anhydrous pyridine.
-
Addition of Reagents: Add 0.3 mL of HMDS followed by 0.15 mL of TMCS to the solution. A white precipitate of ammonium chloride will form.
-
Reaction: Tightly cap the vial and heat the mixture at 70°C for 1.5 hours with vigorous stirring.
-
Work-up: After cooling, centrifuge the reaction mixture to pellet the ammonium chloride precipitate.
-
Purification: Carefully transfer the supernatant to a clean, dry flask. The pyridine and excess reagents are removed by rotary evaporation. The residue is then redissolved in anhydrous hexane.
-
Isolation: The hexane solution is filtered to remove any remaining solid impurities and then the solvent is evaporated under reduced pressure to yield the final product.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and the biosynthetic context of L-rhamnose.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: The enzymatic pathway for the biosynthesis of dTDP-L-rhamnose in bacteria.
A Comparative Guide to Analytical Standards for L-(+)-Rhamnose Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification and identification of monosaccharides like L-(+)-rhamnose are critical. L-(+)-rhamnose is a naturally occurring deoxy sugar found in the cell walls of bacteria and plants, making it a key analyte in fields ranging from microbiology to food science.[1][2] Due to their low volatility, sugars like rhamnose cannot be directly analyzed by gas chromatography (GC).[3] Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable compounds.[4]
This guide provides an objective comparison of the most common derivatization methods for L-(+)-rhamnose analysis, with a primary focus on the widely used Trimethylsilyl (TMS) derivatization and its alternatives.
Comparison of Derivatization Methods for GC Analysis
The choice of derivatization reagent is crucial as it impacts the stability of the derivative, the complexity of the resulting chromatogram, and the quantitative accuracy of the analysis. The most prevalent methods include trimethylsilylation, alditol acetate formation, and oximation followed by silylation.
Trimethylsilyl (TMS) Derivatization
Trimethylsilylation is a common technique for preparing volatile derivatives of carbohydrates for GC analysis.[5] The process involves replacing the active hydrogen atoms in the hydroxyl groups of the sugar with a trimethylsilyl group (-Si(CH₃)₃).[4] This derivatization increases volatility and reduces polarity, making the compound suitable for GC-MS analysis.[6]
-
Advantages : The reaction is relatively straightforward.
-
Disadvantages : A significant drawback of TMS derivatization is its tendency to produce multiple anomeric forms (isomers) for a single sugar, which results in multiple peaks on the chromatogram.[3] This can complicate quantification and identification. Furthermore, TMS derivatives are highly sensitive to moisture and can hydrolyze easily, requiring anhydrous conditions and immediate analysis.[7][8]
Alditol Acetate Derivatization
The alditol acetate method is a robust alternative that addresses the issue of multiple peaks. This two-step process first involves the reduction of the monosaccharide to its corresponding sugar alcohol (alditol), followed by acetylation of the hydroxyl groups.
-
Advantages : This method yields a single, stable derivative for each sugar, simplifying the chromatogram and facilitating accurate quantification.[7][9] The resulting alditol acetates are more stable than TMS derivatives and less expensive to prepare.[10]
-
Disadvantages : The process is more time-consuming than direct silylation.
TMS-Oximation Derivatization
This two-step method first involves an oximation reaction to convert the carbonyl group of the sugar into an oxime, which "locks" the sugar in its open-chain form.[6] This is then followed by trimethylsilylation of the hydroxyl groups.
-
Advantages : Oximation reduces the number of isomers compared to direct TMS derivatization, although it does not eliminate them completely.[11]
-
Disadvantages : The procedure still results in two peaks for each sugar (syn- and anti-isomers of the oxime).[3]
The following diagram illustrates the general workflow for preparing and analyzing rhamnose samples via GC-MS.
Data Presentation: Performance Comparison
The selection of an analytical standard method often depends on the specific requirements of the study, such as the need for high precision, accuracy, or throughput. Below is a summary of performance data for the alditol acetate method, which is often favored for quantitative studies due to its robustness.
Table 1: Analytical Performance of Alditol Acetate Method for Rhamnose
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.1 - 1.0 µg injected | [10] |
| Analytical Recovery | 88% ± 19.4% | [10] |
| Within-Day Precision (CV) | 7.7% | [10] |
| Between-Day Precision (CV) | 6.7% |[10] |
CV: Coefficient of Variation
Table 2: Comparison of Derivatization Method Characteristics
| Feature | Trimethylsilylation (TMS) | Alditol Acetate | TMS-Oximation |
|---|---|---|---|
| Number of Peaks | Multiple (anomers)[3] | Single[7][10] | Two (syn/anti isomers)[3] |
| Derivative Stability | Low (moisture sensitive)[7][8] | High[7][10] | Moderate |
| Reaction Complexity | One step | Two steps | Two steps |
| Best For | Qualitative screening | Accurate quantification | Reducing complexity of TMS |
The diagram below outlines the chemical pathways for the different derivatization methods discussed.
Experimental Protocols
Detailed and validated protocols are essential for reproducible results. The following are summarized methodologies based on published literature.
Protocol 1: Trimethylsilylation (TMS)[5]
-
Sample Preparation : Place 1-10 µg of the dried sample in a reaction vial.
-
Reagent Addition : Add 50 µL of absolute pyridine, 10 µL of hexamethyldisilazane (HMDS), and 5 µL of trimethylchlorosilane (TMSC) to the sample.
-
Reaction : Incubate at room temperature for 30 minutes.
-
Centrifugation : Centrifuge the mixture at 3,000 rpm for 10 minutes to pellet any precipitate.
-
Analysis : Carefully transfer the supernatant to an autosampler vial for immediate GC-MS analysis.
Protocol 2: Alditol Acetate Derivatization[7][10]
-
Reduction :
-
Dissolve the dried sugar sample in 1 ml of 0.5 M sodium borohydride in DMSO.
-
Incubate for 90 minutes at 40°C.
-
Stop the reaction by adding 100 µL of glacial acetic acid.
-
-
Acetylation :
-
Add 200 µL of 1-methylimidazole to the sample.
-
Add 2 ml of acetic anhydride.
-
Vortex and allow the reaction to proceed for 10 minutes at room temperature.
-
Add 5 ml of deionized water to stop the reaction.
-
-
Extraction :
-
Extract the alditol acetates by adding 1 ml of dichloromethane and vortexing.
-
Remove the aqueous (upper) layer.
-
Wash the organic layer with water three times.
-
-
Drying and Analysis :
-
Dry the dichloromethane layer under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for GC-MS injection.
-
Protocol 3: Two-Step TMS-Oximation[6][11]
-
Oximation :
-
Dissolve the dried sample in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 37°C for 90 minutes with mixing.
-
-
Silylation :
-
Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the mixture.
-
Incubate at 37°C for 30 minutes with mixing.
-
-
Analysis : After cooling to room temperature, the sample is ready for GC-MS analysis.
Conclusion
The selection of an analytical standard for L-(+)-rhamnose is contingent on the specific analytical goal.
-
Trimethylsilyl-L-(+)-rhamnose is suitable for rapid, qualitative analysis, but the generation of multiple peaks can be problematic for accurate quantification.
-
The alditol acetate derivatization method is superior for quantitative analysis, providing a single, stable peak per sugar, which simplifies data interpretation and improves accuracy and precision.[7][10]
-
TMS-oximation offers a compromise by reducing the chromatographic complexity compared to direct silylation, but it does not achieve the single-peak simplicity of the alditol acetate method.[3]
For researchers requiring high-quality quantitative data, the alditol acetate method is the recommended approach. For qualitative profiling where speed is a priority, TMS derivatization remains a viable option, provided the challenge of multiple anomers is acknowledged.
References
- 1. Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 5. Carbohydrate analysis by gas-liquid chromatography - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous gas-chromatographic measurement of rhamnose, lactulose and sucrose and their application in the testing gastrointestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthetic Trimethylsilyl-L-(+)-rhamnose
For researchers, scientists, and drug development professionals working with synthetic Trimethylsilyl-L-(+)-rhamnose, ensuring its purity is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the primary analytical techniques used for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the experimental protocols, present comparative data, and discuss the strengths and limitations of each method.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in a liquid mobile phase based on their interaction with a stationary phase. | A primary ratio method providing structural information and quantification based on the signal intensity of atomic nuclei in a magnetic field. |
| Derivatization | Required to increase volatility. | Not always necessary, but can be used to enhance detection. | Not required for the target analyte, but the sample is dissolved in a deuterated solvent. |
| Strengths | High sensitivity and selectivity, excellent for identifying and quantifying volatile and semi-volatile impurities. Provides structural information of impurities through mass spectra. | Versatile, with various column and detector options. Good for analyzing a wide range of impurities, including non-volatile ones.[1][2][3] | Provides absolute quantification without the need for a specific reference standard of the analyte.[4][5][6][7][8] Non-destructive. Excellent for structural elucidation and identifying unknown impurities. |
| Limitations | Potential for thermal degradation of the analyte. Formation of multiple derivative peaks can complicate analysis.[9] | Lower resolution compared to GC for some compounds. Sensitivity can be lower depending on the detector. | Lower sensitivity compared to MS-based methods. Signal overlap can be an issue in complex mixtures. |
| Typical Impurities Detected | Incomplete silylation products, byproducts from derivatizing reagents (e.g., from BSTFA and TMCS), residual solvents, and other volatile synthesis byproducts.[10][11] | Unreacted starting materials, non-volatile byproducts, isomers, and degradation products. | Structural isomers, diastereomers, residual solvents, and any proton-containing impurities. |
Quantitative Data Comparison
The following table presents typical quantitative performance data for the analysis of silylated rhamnose using different techniques. These values can vary depending on the specific instrumentation and experimental conditions.
| Parameter | GC-MS | HPLC-RID | qNMR |
| Limit of Detection (LOD) | 0.88 µg/mL[12] | ~0.28 mg/L[1] | Dependent on concentration and number of scans, generally in the low µg/mL range. |
| Limit of Quantification (LOQ) | 2.95 µg/mL[12] | ~0.94 mg/L | Typically in the mid µg/mL range. |
| **Linearity (R²) ** | >0.99[12] | >0.99[13][1][2][3] | Excellent linearity is inherent to the method. |
| Precision (%RSD) | <10% | <2%[2] | Typically <1% |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative methodologies for each of the discussed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, a derivatization step is necessary to increase its volatility.
Sample Preparation (Silylation):
-
Weigh accurately about 1-5 mg of the this compound sample into a reaction vial.
-
Add 100 µL of a silylating agent mixture, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent like pyridine or acetonitrile.[10]
-
Seal the vial and heat at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280-300°C) at a rate of 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan range of m/z 40-600.
Expected Results: The resulting chromatogram will show a major peak for the fully silylated rhamnose. Potential impurities that may be observed include peaks from incompletely silylated rhamnose, byproducts from the silylation reagent, and residual solvents. Mass spectra of the impurity peaks can be compared to spectral libraries for identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used to analyze a wider range of compounds, including those that are not volatile. For this compound, both normal-phase and reversed-phase chromatography can be employed.
HPLC Conditions (Reversed-Phase with Refractive Index Detection - RID):
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used. A common starting point is 85:15 (v/v) acetonitrile:water.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detector: Refractive Index Detector (RID).
-
Sample Preparation: Dissolve the sample in the mobile phase.
Expected Results: The chromatogram will display a peak for this compound. This method is effective for detecting non-volatile impurities such as unreacted L-rhamnose or other polar synthesis byproducts.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.
qNMR Experimental Protocol:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a signal that does not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., chloroform-d, acetone-d6) to dissolve the sample and internal standard completely.
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Process the spectrum and integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Expected Results: The ¹H NMR spectrum will provide signals corresponding to the trimethylsilyl groups and the protons of the rhamnose backbone. The purity is calculated by comparing the integral of a well-resolved analyte signal to the integral of the internal standard signal. This method can detect and quantify any proton-containing impurities.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
References
- 1. agronomy.emu.ee [agronomy.emu.ee]
- 2. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 3. ajol.info [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. ethz.ch [ethz.ch]
- 9. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 12. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.neliti.com [media.neliti.com]
A Comparative Guide to Silylation Agents for Carbohydrate Protection
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of hydroxyl groups is a cornerstone of carbohydrate chemistry, enabling regioselective modifications crucial for the synthesis of complex glycans, glycoconjugates, and carbohydrate-based therapeutics. Silylation, the introduction of a silyl ether, is a widely employed protective strategy due to the ease of formation and the tunable stability of the resulting silyl ethers. This guide provides a comprehensive comparison of common silylation agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison of Common Silylation Agents
The choice of silylation agent is dictated by several factors, including the reactivity of the hydroxyl groups, the desired selectivity, and the required stability of the silyl ether to subsequent reaction conditions. The following table summarizes the key characteristics and performance of frequently used silylating reagents for carbohydrate protection.
| Silylating Agent | Abbreviation | Structure of Silyl Group | Reactivity | Selectivity | Stability of Silyl Ether (Acidic) | Stability of Silyl Ether (Basic) | Common Deprotection |
| Trimethylsilyl Chloride | TMS-Cl | -Si(CH₃)₃ | High | Low | Low | Low | Mild acid (e.g., AcOH/H₂O)[1] |
| Hexamethyldisilazane | HMDS | -Si(CH₃)₃ | Moderate | Low | Low | Low | Mild acid, often used with a catalyst like TMS-Cl[2][3][4] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | -Si(CH₃)₃ | High | Low | Low | Low | Mild acid[3][4] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -Si(CH₃)₃ | Very High | Low | Low | Low | Mild acid, often used for GC analysis[5][6][7] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -Si(CH₃)₃ | Very High | Low | Low | Low | Mild acid[6] |
| 1-(Trimethylsilyl)imidazole | TMSI | -Si(CH₃)₃ | Very High | Low | Low | Low | Mild acid, effective for wet samples[7][8][9] |
| tert-Butyldimethylsilyl Chloride | TBDMS-Cl | -Si(CH₃)₂(C(CH₃)₃) | Moderate | High (Primary OH) | High | High | Fluoride source (e.g., TBAF), strong acid[1][10] |
| tert-Butyldiphenylsilyl Chloride | TBDPS-Cl | -Si(Ph)₂(C(CH₃)₃) | Moderate | High (Primary OH) | Very High | High | Fluoride source, strong acid[10][11] |
| Triisopropylsilyl Chloride | TIPS-Cl | -Si(CH(CH₃)₂)₃ | Low | Very High (Primary OH) | Very High | Very High | Fluoride source, strong acid[10][11] |
Note: The reactivity and selectivity of silylating agents are significantly influenced by steric hindrance. Bulkier silyl groups like TBDMS, TBDPS, and TIPS show a strong preference for reacting with less sterically hindered primary hydroxyl groups over secondary or tertiary ones.[10][12][13] The stability of silyl ethers generally increases with the steric bulk of the silyl group.[14][15]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful carbohydrate silylation. Below are representative protocols for the protection of a model carbohydrate, methyl α-D-glucopyranoside, using different classes of silylating agents.
Protocol 1: Per-O-trimethylsilylation for GC Analysis using BSTFA
This method is commonly used to create volatile derivatives for gas chromatography-mass spectrometry (GC-MS) analysis.[5][6]
Materials:
-
Methyl α-D-glucopyranoside (10 mg)
-
Pyridine (anhydrous, 0.5 mL)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (0.5 mL)
-
Reaction vial (2 mL) with a screw cap and septum
Procedure:
-
Place methyl α-D-glucopyranoside into the reaction vial.
-
Add anhydrous pyridine to dissolve the carbohydrate.
-
Add BSTFA with 1% TMCS to the solution.
-
Seal the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Selective 6-O-silylation using TBDMS-Cl
This protocol demonstrates the regioselective protection of the primary hydroxyl group at the C-6 position, a common strategy in multi-step carbohydrate synthesis.[1]
Materials:
-
Methyl α-D-glucopyranoside (194 mg, 1 mmol)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (166 mg, 1.1 mmol)
-
Imidazole (150 mg, 2.2 mmol)
-
N,N-Dimethylformamide (DMF) (anhydrous, 5 mL)
-
Reaction flask (25 mL)
-
Stirring bar
Procedure:
-
Dissolve methyl α-D-glucopyranoside and imidazole in anhydrous DMF in the reaction flask.
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMS-Cl in one portion.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a few drops of methanol.
-
Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 6-O-tert-butyldimethylsilyl-α-D-glucopyranoside.
Experimental Workflows and Logical Relationships
Visualizing the workflow of a silylation experiment and the decision-making process for selecting a silylating agent can provide clarity for researchers.
Caption: General workflow for the silylation of a carbohydrate.
Caption: Decision tree for selecting an appropriate silylation agent.
Signaling Pathways
The silylation of carbohydrates is primarily a chemical modification to facilitate organic synthesis or analysis and does not directly involve signaling pathways. However, the resulting protected carbohydrates can be used as intermediates in the synthesis of biologically active molecules that do interact with signaling pathways. For instance, the synthesis of complex glycans that are ligands for cell surface receptors (e.g., selectins, siglecs) involved in cell adhesion, immune response, and cancer metastasis relies on the precise use of protecting groups, including silyl ethers. The final, deprotected carbohydrate is the species that engages with the biological system. The role of silylation is therefore enabling and upstream of any direct interaction with signaling pathways.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. US6875880B2 - Silylation of hydroxyl groups - Google Patents [patents.google.com]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. Silyl Groups - Gelest [technical.gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a carbohydrate silylation method in ionic liquids for their gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. alchemyst.co.uk [alchemyst.co.uk]
- 11. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sterically Hindered and Electron-Deficient 2,4,6-Tri- tert-butylpyrimidinium as a π-Lewis Acid Toward Organocatalytic Silyl Protection of Carbohydrates Using Trialkyl/aryl Silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hwpi.harvard.edu [hwpi.harvard.edu]
- 15. Silyl ether - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling Trimethylsilyl-L-(+)-rhamnose
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The absence of a specific SDS for Trimethylsilyl-L-(+)-rhamnose necessitates a cautious approach. The information provided herein is based on the safety profile of L-Rhamnose monohydrate and general knowledge of handling moisture-sensitive and potentially flammable silyl ethers. It is imperative to supplement this guidance with your institution's standard safety protocols.
Core Safety and Handling Information
Based on the available information for L-Rhamnose monohydrate, the parent compound is not classified as a hazardous substance.[1] However, the introduction of trimethylsilyl groups can significantly alter the chemical properties and potential hazards of a molecule. Trimethylsilanol, a related compound, is a highly flammable liquid and can be harmful if inhaled. Therefore, it is prudent to treat this compound as a potentially flammable and moisture-sensitive material.
Key Operational Considerations:
-
Moisture Sensitivity: Trimethylsilyl ethers are susceptible to hydrolysis. All handling should be conducted in a dry, inert atmosphere, such as a glove box or under a stream of dry nitrogen or argon.[2]
-
Potential Flammability: Assume the compound may be flammable. Keep away from ignition sources such as open flames, hot surfaces, and sparks. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use. Practice proper glove removal to avoid skin contact. |
| Body Protection | A flame-retardant lab coat. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines a safe and effective workflow for handling this compound, from preparation to use in an experimental setting.
Disposal Plan
Proper disposal of chemical waste is critical to maintaining a safe laboratory environment and complying with regulations.
Waste Segregation and Disposal Protocol:
Key Disposal Considerations:
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and any known hazards.
-
Compatibility: Do not mix incompatible waste streams.
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
